1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53941. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXCVQVFPVXAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288051 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288051 | |
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Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-65-1 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 53941 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040288651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40288-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a compound of interest in synthetic organic chemistry and potentially in drug discovery. This document details its physicochemical characteristics, synthesis and purification protocols, reactivity, and preliminary safety and biological considerations.
Chemical and Physical Properties
This compound, also known as α-bromo-3',4'-(methylenedioxy)acetophenone or 3,4-methylenedioxyphenacyl bromide, is a solid organic compound.[1] Its core structure features a benzodioxole ring system connected to a bromoethanone moiety.
A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇BrO₃ | [2] |
| Molecular Weight | 243.05 g/mol | |
| CAS Number | 40288-65-1 | [2] |
| Appearance | Solid | |
| Melting Point | 86-93 °C | [2] |
| Boiling Point | 343.5 °C at 760 mmHg | [2] |
| Density | 1.672 g/cm³ | [2] |
Experimental Protocols
Synthesis
A common method for the synthesis of α-bromoketones involves the bromination of the corresponding ketone.[3] For this compound, the precursor is 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).
Experimental Protocol: Synthesis via Bromination
This protocol is adapted from the general procedure for the α-bromination of ketones using bromine in acetic acid.[3]
-
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice water
-
Sodium bisulfite solution (optional, for quenching excess bromine)
-
Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 1-(1,3-Benzodioxol-5-yl)ethanone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of bromine, dissolved in a small amount of glacial acetic acid, to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing ice water to precipitate the crude product.
-
If the solution retains a bromine color, add a few drops of sodium bisulfite solution to quench the excess bromine.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can then be purified by recrystallization.
-
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Purification
Recrystallization is a standard and effective method for purifying the crude product. The choice of solvent is crucial for successful recrystallization.
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvents for recrystallization of organic solids include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[4] For α-bromoketones, a mixed solvent system such as ethanol-water or hexane-ethyl acetate can be effective.[4]
-
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent (or the more soluble solvent of a pair).
-
If using a solvent pair, add the less soluble solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the more soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analytical Methods
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) and the aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.
Reactivity and Stability
Reactivity
As an α-bromoketone, this compound is a bifunctional compound with two electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[5] This makes it a versatile intermediate in organic synthesis.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. It can react with a variety of nucleophiles, such as amines, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds.[5]
-
Reactions with Amines: The reaction with primary and secondary amines is a common transformation, leading to the formation of α-aminoketones, which are important precursors for various heterocyclic compounds.
Signaling Pathway of a Potential Reaction with Amines
Caption: General pathway for the reaction of the title compound with an amine.
Stability and Storage
α-Bromoketones can be sensitive to light and moisture and may decompose over time. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Biological Activity and Toxicology (Preliminary Information)
Detailed studies on the specific biological activity and toxicology of this compound are not extensively available in the public domain. However, based on the structural motifs present, some preliminary considerations can be made.
-
1,3-Benzodioxole Moiety: Compounds containing the 1,3-benzodioxole ring system have been investigated for a wide range of biological activities, including anticancer properties.[6][7]
-
α-Bromoketone Functionality: The electrophilic nature of the α-bromoketone group suggests potential reactivity with biological nucleophiles, such as cysteine residues in enzymes. This reactivity can lead to enzyme inhibition, which is a mechanism of action for some therapeutic agents. However, this reactivity can also be associated with toxicity.
-
Toxicity: Brominated organic compounds, as a class, have a range of toxicological profiles. Some brominated flame retardants, for example, are known to have adverse health effects. A risk assessment for a related compound, 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one (MDPV), noted the potential for various adverse effects.[8] Given the reactive nature of the α-bromoketone, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment, and its toxicological properties should be carefully evaluated before any in vivo studies.
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. Its synthesis is achievable through established methods for α-bromination of ketones. The presence of the reactive α-bromoketone functionality and the biologically relevant 1,3-benzodioxole core makes it an interesting candidate for further investigation in medicinal chemistry and drug development. However, a thorough evaluation of its biological activity and toxicological profile is necessary to ascertain its therapeutic potential and safety. Researchers and professionals are advised to handle this compound with care, adhering to all necessary safety protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. euda.europa.eu [euda.europa.eu]
In-Depth Technical Guide to the Spectroscopic Data of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a molecule of interest in synthetic organic chemistry and drug discovery. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.55 | d | 8.0 | 1H | Ar-H |
| 7.43 | s | 1H | Ar-H | |
| 6.86 | d | 8.0 | 1H | Ar-H |
| 6.07 | s | 2H | O-CH₂-O | |
| 4.36 | s | 2H | CO-CH₂-Br |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 189.2 | C=O |
| 152.2 | Ar-C |
| 148.2 | Ar-C |
| 128.4 | Ar-C |
| 125.4 | Ar-CH |
| 108.4 | Ar-CH |
| 107.9 | Ar-CH |
| 101.9 | O-CH₂-O |
| 30.5 | CO-CH₂-Br |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (Aryl ketone) stretching |
| ~1605, ~1500, ~1440 | Medium-Strong | Aromatic C=C stretching |
| ~1250, ~1040 | Strong | C-O (Ether) stretching |
| ~680 | Strong | C-Br stretching |
Note: The exact peak positions may vary slightly based on the experimental conditions and sample preparation.
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 242/244 | ~95 / 95 | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 163 | 100 | [M - Br]⁺ |
| 149 | ~40 | [M - COCH₂Br]⁺ |
| 135 | ~30 | [C₇H₅O₂]⁺ |
| 76 | ~25 | [C₆H₄]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A common synthetic route to α-bromo ketones involves the bromination of the corresponding ketone.
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable solvent
-
Catalyst (e.g., a small amount of HBr)
Procedure:
-
1-(1,3-Benzodioxol-5-yl)ethanone is dissolved in a suitable solvent such as acetic acid.
-
A solution of bromine in the same solvent is added dropwise to the ketone solution at room temperature with constant stirring. The reaction is often carried out in the presence of a catalytic amount of hydrobromic acid.
-
The reaction mixture is stirred until the color of the bromine disappears, indicating the completion of the reaction.
-
The mixture is then poured into cold water, and the solid product is collected by filtration.
-
The crude product is washed with water and a dilute solution of sodium thiosulfate to remove any unreacted bromine.
-
The product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10-20 mg of the purified compound was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
¹H NMR Spectroscopy:
-
The spectrum was acquired at room temperature.
-
A sufficient number of scans were averaged to obtain a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
¹³C NMR Spectroscopy:
-
The spectrum was recorded using a proton-decoupled pulse sequence.
-
A sufficient number of scans were accumulated to obtain a clear spectrum.
-
Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation: A small amount of the solid sample was mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
Data Acquisition:
-
A background spectrum of the KBr pellet was recorded.
-
The sample pellet was then placed in the spectrometer's sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum was obtained after automatic subtraction of the background spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe.
Data Acquisition:
-
The sample was ionized by an electron beam with an energy of 70 eV.
-
The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum was recorded over a mass range of m/z 50-500.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one. This document includes tabulated spectral data, a detailed experimental protocol for data acquisition, and graphical representations of the molecular structure and the general NMR analysis workflow. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development who may be working with this or structurally related compounds.
Spectroscopic Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) using a 400 MHz spectrometer for proton NMR and a 100 MHz spectrometer for carbon NMR. The resulting data are summarized in the tables below.
¹H NMR Spectral Data
The proton NMR spectrum displays characteristic signals for the aromatic protons of the benzodioxole ring system, the methylene protons of the dioxole group, and the methylene protons adjacent to the bromine atom and the carbonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.55 | Doublet (d) | 8.0 | 1H | Ar-H |
| 7.43 | Singlet (s) | - | 1H | Ar-H |
| 6.86 | Doublet (d) | 8.0 | 1H | Ar-H |
| 6.07 | Singlet (s) | - | 2H | O-CH₂-O |
| 4.36 | Singlet (s) | - | 2H | Br-CH₂-C=O |
Table 1: ¹H NMR data for this compound. [1]
¹³C NMR Spectral Data
The carbon-13 NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon of the dioxole ring, and the brominated methylene carbon.
| Chemical Shift (δ) ppm | Assignment |
| 189.2 | C=O |
| 152.2 | Ar-C |
| 148.2 | Ar-C |
| 128.4 | Ar-CH |
| 125.4 | Ar-C |
| 108.4 | Ar-CH |
| 107.9 | Ar-CH |
| 101.9 | O-CH₂-O |
| 30.5 | Br-CH₂ |
Table 2: ¹³C NMR data for this compound. [1]
Experimental Protocols
The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for solid organic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.[2]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, the sample can be gently warmed or sonicated to aid dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. TMS is chemically inert and its signal is defined as 0.00 ppm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra are acquired on a spectrometer operating at a field strength corresponding to a proton resonance frequency of 400 MHz.
-
Sample Insertion and Locking: The NMR tube is carefully inserted into the spectrometer's probe. The instrument's field/frequency lock is engaged on the deuterium signal of the CDCl₃ solvent.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in a series of shim coils to minimize spectral line widths and improve resolution.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
-
A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-5 seconds between scans is employed to allow for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The spectral width is set to cover the full range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
A relaxation delay of 2-5 seconds is used.
-
Data Processing
-
Fourier Transformation: The raw time-domain data (Free Induction Decay or FID) is converted into the frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift scale is referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or the internal standard (TMS at 0.00 ppm).
-
Integration (¹H NMR): The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for clarity in spectral assignments.
Caption: Structure of this compound.
NMR Data Analysis Workflow
The following diagram illustrates the general workflow for acquiring and processing NMR data.
Caption: General workflow for NMR data acquisition and analysis.
References
An In-depth Technical Guide to the Mass Spectrometry of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mass spectrometry of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one (also known as 3',4'-Methylenedioxy-α-bromoacetophenone), a compound of interest in synthetic chemistry and drug development. This document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry, presents data in a structured format, and provides a generalized experimental protocol.
Introduction
This compound is a substituted acetophenone containing a benzodioxole moiety and an α-bromo ketone functional group. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. Understanding its behavior under mass spectrometric conditions is essential for its identification in complex matrices and for quality control purposes. The molecular formula of the compound is C₉H₇BrO₃, with a molecular weight of approximately 243.05 g/mol .[1]
Predicted Mass Spectrometric Fragmentation
Due to the absence of a publicly available mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on the principles of electron ionization (EI) mass spectrometry and the known fragmentation of similar structures, such as 3',4'-(Methylenedioxy)acetophenone.[2][3] The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.
The primary fragmentation events are expected to involve the cleavage of the C-C bond alpha to the carbonyl group and the loss of the bromine radical. The stability of the resulting acylium and benzodioxole-containing ions will heavily influence the fragmentation pathway.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Structure of Fragment | Notes |
| 242 | 244 | [M]⁺ | [C₉H₇BrO₃]⁺ | Molecular ion |
| 163 | [C₉H₇O₃]⁺ | [M - Br]⁺ | Loss of a bromine radical | |
| 149 | [C₈H₅O₃]⁺ | [M - Br - CH₂]⁺ or [M - CH₂Br]⁺ | Loss of a bromomethyl radical, forming a stable acylium ion. This is a very common fragmentation for α-haloketones. | |
| 121 | [C₇H₅O₂]⁺ | [C₈H₅O₃ - CO]⁺ | Loss of carbon monoxide from the m/z 149 fragment. | |
| 93 | [C₆H₅O]⁺ | [C₇H₅O₂ - CO]⁺ | Loss of carbon monoxide from the m/z 121 fragment. | |
| 65 | [C₅H₅]⁺ | [C₆H₅O - CO]⁺ | Loss of carbon monoxide from the m/z 93 fragment, leading to the cyclopentadienyl cation. |
Proposed Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI mass spectrometry fragmentation pathway.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section provides a general methodology for the analysis of this compound using GC-MS, a standard technique for volatile and semi-volatile organic compounds.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the compound in a high-purity solvent such as acetonitrile or dichloromethane.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1-100 µg/mL).
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and remove interfering substances.
Instrumentation
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.
GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background.
-
Fragmentation Analysis: Compare the obtained mass spectrum with the predicted fragmentation pattern to confirm the structure. The presence of the molecular ion and key fragment ions, particularly the isotopic pattern of bromine-containing fragments, will be diagnostic.
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern, centered around the stable benzodioxole acylium ion, offers a basis for its identification and characterization. The provided experimental protocol for GC-MS analysis serves as a starting point for method development. Researchers and scientists can utilize this information for the confident identification of this compound in various applications. It is important to note that the fragmentation pathway presented is theoretical and should be confirmed with experimental data.
References
The Multifaceted Biological Activities of Benzodioxole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety, a five-membered ring fused to a benzene ring, is a prevalent scaffold in a vast array of naturally occurring and synthetic compounds. This structural motif imparts unique physicochemical properties that contribute to a diverse range of biological activities. Derivatives of benzodioxole have garnered significant attention in the fields of medicinal chemistry and drug discovery due to their potent and varied pharmacological effects. These compounds have demonstrated efficacy as anticancer, antimicrobial, and insecticidal agents, often exerting their effects through the modulation of specific enzymes and signaling pathways.
This technical guide provides an in-depth overview of the core biological activities of benzodioxole derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key molecular mechanisms. The information presented herein aims to facilitate a deeper understanding of the therapeutic potential of this versatile class of compounds and to support ongoing research and development efforts.
Anticancer Activity
Benzodioxole derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes essential for tumor growth and progression.
One notable strategy has been the conjugation of 1,3-benzodioxole derivatives with arsenicals, which has been shown to enhance their anti-proliferative activity against leukemia and solid tumor cell lines.[1] For instance, the derivative MAZ2 has demonstrated potent and selective inhibition of cancer cells with IC50 values less than 1 µM across multiple cell lines, while showing minimal impact on normal cells.[2] This selectivity is attributed to the inhibition of the thioredoxin (Trx) system, which is frequently overexpressed in cancer cells.[2] Inhibition of the Trx system leads to an increase in oxidative stress and subsequent apoptosis.[2]
Furthermore, some benzodioxole derivatives, such as piperonal-substituted chalcones, have been found to exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[2] Other research has focused on the development of benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression.[2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected benzodioxole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Mechanism of Action | Reference(s) |
| MAZ2 (Arsenical Conjugate) | Molm-13, NB4, HeLa, 4T1 | < 1 | Thioredoxin Reductase Inhibition | [2][3] |
| Piperonal Chalcone (C2) | K562 | < 1 | Tubulin Polymerization Inhibition | [2] |
| Compound 3b (COX Inhibitor) | COX-1 / COX-2 | 1.12 / 1.3 | COX Enzyme Inhibition | [2] |
| Compound 3e (COX Inhibitor) | HeLa | 219 (CC50) | Cytotoxicity | [2] |
| Carboxamide Derivative 2a | Hep3B | Induces G2-M arrest | Cell Cycle Arrest | [2] |
| Safrole Derivative 4 | MCF-7, MDA-MB-231, DLD-1 | 55.0, 37.5, 44.0 | Antiproliferative | [2] |
| Piperine Derivative HJ1 | HeLa, MDA-MB-231 | More potent than piperine | Angiogenesis Inhibition, Migration Inhibition | [2] |
| Thiosemicarbazone Derivative 5 | A549 | 10.67 ± 1.53 | Cytotoxicity | [4] |
| Thiosemicarbazone Derivative 5 | C6 | 4.33 ± 1.04 | Cytotoxicity | [4] |
| Thiosemicarbazone Derivative 2 | A549 | 24.0 ± 3.46 | Cytotoxicity | [4] |
| Thiosemicarbazone Derivative 10 | C6 | 12.33 ± 4.93 | Cytotoxicity | [4] |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester | 52 human tumor cell lines | 0.1 - 10 | Growth Inhibition | [5] |
Antimicrobial Activity
The benzodioxole scaffold is a key feature in numerous compounds exhibiting significant antimicrobial properties against a broad spectrum of bacteria and fungi. Research has highlighted the potential of these derivatives as novel antibacterial and antifungal agents, offering new avenues for combating infectious diseases.
Safrole and its derivatives have demonstrated notable antimicrobial activity.[2] For instance, nitrosylated safrole derivatives have shown enhanced antifungal activity by causing damage to fungal cell membranes.[2] Additionally, peptidyl derivatives incorporating the 1,3-benzodioxole system have been synthesized and evaluated for their antimicrobial effects.[6] Schiff base compounds containing the benzodioxole moiety have also been identified as potent antibacterial agents against various tested bacterial strains.[7]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzodioxole derivatives against various microbial strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Benzonaptho and tolyl substituted derivatives | Klebsiella pneumoniae | 10-20 | [8] |
| Schiff base derivative | Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus (MSSA), Staphylococcus aureus (MRSA) | - | [7] |
| Benzo[d][4][9]dioxole–imidazole hybrid 5l | Candida albicans | 0.148 (µmol/mL) | [10] |
| Benzo[d][4][9]dioxole–imidazole hybrid 5m | Candida albicans | 0.148 (µmol/mL) | [10] |
| Benzo[d][4][9]dioxole–imidazole hybrid 5b | Candida tropicalis | 0.289 (µmol/mL) | [10] |
Insecticidal Activity
Benzodioxole derivatives have a long history of use in insect control, most notably as synergists in pesticide formulations. Piperonyl butoxide (PBO), a well-known semisynthetic derivative of safrole, enhances the efficacy of insecticides like pyrethrins by inhibiting the cytochrome P450 system in insects, which is responsible for detoxifying these compounds.
Beyond their synergistic effects, some benzodioxole derivatives possess intrinsic insecticidal properties. For example, 1-butyl-3,4-methylenedioxybenzene, a major component of the essential oil from Piper corcovadensis leaves, has demonstrated significant insecticidal activity against the maize weevil, Sitophilus zeamais, through fumigation, contact, and ingestion. Dillapiol and its derivatives have also been investigated for their insecticidal and synergistic activities.[4]
Quantitative Insecticidal Activity Data
The following table summarizes the lethal dose (LD50) or lethal concentration (LC50) values for selected benzodioxole derivatives against various insect species. It is important to note that comprehensive and standardized LD50 data for a wide range of specific benzodioxole derivatives is not as readily available in centralized public databases compared to other biological activities.
| Compound/Derivative | Target Insect(s) | Activity Metric | Value | Reference(s) |
| Dillapiole | Spodoptera frugiperda larvae | LD50 | 0.0024 µL/mg of insect weight | |
| Propyl ether dillapiole | Aedes aegypti larvae | LC50 (24h) | 24.60 µg/mL | [9] |
| Propyl ether dillapiole | Aedes aegypti larvae | LC50 (48h) | 14.76 µg/mL | [9] |
| Piperidyl dillapiole | Aedes aegypti larvae | LC50 (24h) | 31.58 µg/mL | [9] |
| Piperidyl dillapiole | Aedes aegypti larvae | LC50 (48h) | 24.85 µg/mL | [9] |
| Piperonyl Butoxide | Rat (oral) | LD50 | 4,570 - 12,800 mg/kg | |
| Piperonyl Butoxide | Rabbit (oral) | LD50 | 2,700 - 5,300 mg/kg | |
| Piperonyl Butoxide | Rat (dermal) | LD50 | 7,950 mg/kg |
Enzyme Inhibition
The biological activities of many benzodioxole derivatives can be attributed to their ability to inhibit specific enzymes. This inhibitory action is a key mechanism underlying their therapeutic and physiological effects.
As previously mentioned, the inhibition of cytochrome P450 enzymes by benzodioxole derivatives like piperonyl butoxide is crucial for their synergistic effect in insecticides. In the context of cancer therapy, the inhibition of the thioredoxin system is a key mechanism of action for some anticancer benzodioxole derivatives.[2]
Furthermore, benzodioxole derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.[2] In the realm of metabolic diseases, certain benzodioxole derivatives have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, suggesting their potential as antidiabetic agents.
Signaling Pathways
The diverse biological effects of benzodioxole derivatives are often rooted in their modulation of specific cellular signaling pathways. Understanding these pathways is critical for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Thioredoxin Signaling Pathway
The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a major antioxidant system that plays a critical role in maintaining cellular redox homeostasis. In many cancer cells, the Trx system is upregulated, contributing to cell proliferation and resistance to apoptosis. Certain benzodioxole-arsenical conjugates exert their anticancer effects by inhibiting TrxR, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oviposition Deterrence and Larvicidal Activity of Propyl Ether Dillapiole and Piperidyl Dillapiole Against Aedes (Stegomyia) aegypti (Diptera: Culicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. npic.orst.edu [npic.orst.edu]
- 8. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
An In-depth Technical Guide to 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a key starting material and intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical and physical properties, provides experimentally-derived protocols for its synthesis, and explores its applications in medicinal chemistry, with a focus on its role in the development of compounds targeting specific biological pathways.
Chemical and Physical Properties
This compound, also known as 2-bromo-3',4'-(methylenedioxy)acetophenone or 3,4-methylenedioxyphenacyl bromide, is a solid organic compound.[1][2] Its core structure consists of a benzodioxole ring system connected to a bromoethanone moiety. This combination of functional groups makes it a versatile reagent for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO₃ | [1][2] |
| Molecular Weight | 243.05 g/mol | [1] |
| CAS Number | 40288-65-1 | [2] |
| Appearance | Solid | [1] |
| Melting Point | 86-87 °C | [2] |
| Boiling Point | 343.5 °C at 760 mmHg | [2] |
| Density | 1.672 g/cm³ | [2] |
| Flash Point | 161.5 °C | [2] |
| Refractive Index | 1.606 | [2] |
Synthesis of this compound
The primary synthetic route to this compound is through the α-bromination of the corresponding ketone, 1-(1,3-Benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone). This electrophilic substitution reaction targets the carbon atom adjacent to the carbonyl group.
Experimental Protocol: α-Bromination with Bromine
This protocol is adapted from established procedures for the α-bromination of acetophenone derivatives.
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
50% Ethyl Alcohol
-
Ice bath
Procedure:
-
In a suitable reaction flask, dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to below 20°C.
-
Slowly add bromine (1 equivalent) dropwise to the stirred solution, maintaining the temperature below 20°C. Vigorous shaking may be necessary during the addition. The product may begin to precipitate as needles during this step.
-
After the complete addition of bromine, continue to stir the mixture in the ice bath.
-
Filter the crude product under suction and wash the crystals with cold 50% ethyl alcohol until they are colorless.
-
Air-dry the product. For further purification, recrystallize from 95% ethyl alcohol.
Quantitative Data:
Table 2: Representative Yield for an Analogous α-Bromination Reaction
| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield | Reference |
| 1-(benzo[d][1][3]dioxol-5-yl)pentan-1-one | (+/-)-1-(1,3-Benzodioxol-5-yl)-2-bromo-1-pentanone | Bromine, Acetic Acid | 2 h | 20°C | 89% | [4] |
Alternative Experimental Protocol: Bromination with Pyridine Hydrobromide Perbromide
As an alternative to using liquid bromine, which is highly toxic and corrosive, pyridine hydrobromide perbromide can be employed as a safer brominating agent.
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Pyridine hydrobromide perbromide
-
Acetic Acid
Procedure:
-
Combine 1-(1,3-Benzodioxol-5-yl)ethanone (1.0 equivalent) and pyridine hydrobromide perbromide (1.1 equivalents) in acetic acid.
-
Heat the reaction mixture to 90°C and maintain for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Development
The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active compounds. Derivatives of this compound serve as valuable intermediates in the synthesis of novel therapeutic agents with a range of activities, including antifungal, antitumor, and anti-diabetic properties.
Role as a Precursor to Auxin Receptor Agonists
Derivatives of 1,3-benzodioxole have been designed and synthesized as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1).[5][6] Auxin is a critical plant hormone that regulates various aspects of growth and development. The TIR1 protein is an F-box protein that, upon binding auxin, targets Aux/IAA transcriptional repressors for degradation, leading to the activation of auxin-responsive genes.[5][6]
The ability to synthesize novel 1,3-benzodioxole derivatives from this compound provides a platform for developing new molecules that can modulate this fundamental biological pathway, with potential applications in agriculture and beyond.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area, such as a fume hood.[2] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] In case of contact, follow standard first-aid procedures and seek medical attention. Store the compound in a cool, dry, and well-ventilated place.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its straightforward synthesis via α-bromination of 3',4'-(methylenedioxy)acetophenone, coupled with the significant pharmacological potential of its derivatives, makes it a compound of high interest for researchers in medicinal chemistry and drug development. The detailed protocols and pathway information provided in this guide are intended to facilitate further research and innovation in these fields.
References
- 1. pnas.org [pnas.org]
- 2. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of γ-lactam derivatives containing 1,3-benzodioxole unit as potential anti-phytopathogenic fungus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (CAS 40288-65-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and primary applications of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, registered under CAS number 40288-65-1. This compound is a notable intermediate in organic synthesis, particularly in the preparation of psychoactive substances and other biologically relevant molecules. This document consolidates available data on its physicochemical characteristics, synthetic utility, and the biological significance of its derivatives. Due to its role as a precursor, this guide will focus on its synthetic applications rather than its direct biological effects, for which there is limited public information.
Chemical and Physical Properties
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone is a solid organic compound. Its core structure features a 1,3-benzodioxole moiety attached to a bromoacetyl group. The physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₉H₇BrO₃ | [1] |
| Molecular Weight | 243.05 g/mol | [1] |
| Physical Form | Solid, Powder | |
| Melting Point | 91-94 °C | |
| Boiling Point | 343.5 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.672 g/cm³ (Predicted) | [1] |
| InChI Key | QBXCVQVFPVXAGS-UHFFFAOYSA-N | |
| SMILES | O=C(CBr)c1cc2OCOc2cc1 |
Synthetic Applications
The primary utility of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone lies in its role as a versatile intermediate for the synthesis of more complex molecules. Its α-bromoketone functionality makes it an excellent electrophile for reactions with various nucleophiles.
Precursor to Psychoactive Compounds
A significant application of this compound is in the synthesis of psychoactive substances, particularly substituted cathinones, which are analogues of amphetamines. The 1,3-benzodioxole ring is a key structural feature of several designer drugs.
General Reaction Scheme: The synthesis of cathinone derivatives like ethylone typically proceeds via the nucleophilic substitution of the bromine atom in an α-bromoketone by an amine (e.g., ethylamine), followed by work-up to yield the final product.
Synthesis of other Biologically Active Molecules
The 1,3-benzodioxole moiety is present in numerous naturally occurring and synthetic compounds with a wide range of biological activities. While not directly starting from 1-(1,3-benzodioxol-5-yl)-2-bromoethanone, research on other 1,3-benzodioxole derivatives highlights the importance of this structural motif. For instance, certain derivatives have been investigated as potential auxin receptor agonists, which could have applications in agriculture.[3]
Biological Activity and Mechanism of Action
There is a lack of publicly available data on the direct biological activity, mechanism of action, and toxicological profile of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone. Its primary relevance to drug development and pharmacology is as a precursor to psychoactive substances.
Biological Activity of Derivatives
The synthetic cathinones derived from this and similar precursors, such as methylone and ethylone, are central nervous system stimulants. Their mechanism of action is generally understood to involve the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. These neurochemical changes are responsible for their psychoactive effects.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for reactions starting directly with 1-(1,3-benzodioxol-5-yl)-2-bromoethanone are not widely documented in the available literature. However, a representative procedure for the synthesis of a related α-bromoketone and its subsequent reaction to form a cathinone derivative is described below, based on reported synthetic routes.[2]
It is imperative to note that the synthesis of controlled substances is illegal in many jurisdictions and should only be conducted by licensed professionals in a regulated laboratory setting for research purposes.
Representative Synthesis of an α-Bromoketone Precursor
This protocol is for the synthesis of 1-(benzo[d][2][4]dioxol-5-yl)-2-bromopentan-1-one, a compound analogous to the title compound.
-
Materials: 1-(benzo[d][2][4]dioxol-5-yl)pentanone, acetic acid, bromine.
-
Procedure:
-
Dissolve 1-(benzo[d][2][4]dioxol-5-yl)pentanone in acetic acid.
-
Add a solution of bromine in acetic acid dropwise to the mixture at room temperature.
-
Stir the reaction mixture for a specified period.
-
Remove the acetic acid under vacuum.
-
Add water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the product by chromatography on silica gel.
-
Representative Synthesis of a Cathinone Derivative
This is a general procedure for the reaction of an α-bromoketone with an amine.
-
Materials: α-bromoketone precursor, amine (e.g., ethylamine), tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the α-bromoketone in THF.
-
Add the amine to the solution and stir.
-
After the reaction is complete, perform an appropriate work-up, which may include extraction and purification steps.
-
To obtain the hydrochloride salt, the free base can be treated with ethereal or methanolic hydrogen chloride.[2]
-
Safety and Handling
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone (CAS 40288-65-1) is a valuable chemical intermediate, primarily utilized in the synthesis of psychoactive substituted cathinones. While information on its direct biological effects is scarce, its role as a precursor makes it a compound of interest for researchers in medicinal chemistry, pharmacology, and forensic science. The synthetic methodologies, though not extensively detailed in public literature for this specific compound, follow standard organic chemistry principles for the formation of α-bromoketones and their subsequent amination. Further research into the direct biological activities and toxicological profile of this compound may be warranted.
References
The Multifaceted Reactivity of α-Bromoketones with Nucleophiles: A Technical Guide
Abstract
α-Bromoketones are a class of highly versatile synthetic intermediates, pivotal in the fields of organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by two proximal electrophilic centers—the carbonyl carbon and the α-carbon—renders them susceptible to a variety of nucleophilic attacks. This technical guide provides an in-depth exploration of the core principles governing the reactivity of α-bromoketones with a range of nucleophiles, including nitrogen, sulfur, oxygen, and carbon-based reagents. It details the predominant reaction mechanisms, such as bimolecular nucleophilic substitution (SN2), elimination, and rearrangement pathways like the Favorskii rearrangement. Factors influencing reaction outcomes, including substrate structure, nucleophile strength, solvent, and temperature, are discussed. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, featuring structured data tables, detailed experimental protocols, and mechanistic diagrams to facilitate both theoretical understanding and practical application.
Introduction: The Synthetic Power of α-Bromoketones
An α-bromoketone is an organic compound featuring a bromine atom bonded to the carbon atom adjacent (in the alpha position) to a carbonyl group. This specific arrangement of functional groups creates a powerful and multifaceted chemical entity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles, while the bromine atom serves as an excellent leaving group. This inherent reactivity makes α-bromoketones crucial building blocks for constructing complex molecular architectures.
Their utility is particularly pronounced in pharmaceutical development, where they serve as key precursors for a vast number of heterocyclic compounds, including thiazoles, imidazoles, and indoles—scaffolds frequently found in biologically active molecules. Understanding the nuances of their reactions with various nucleophiles is therefore fundamental to designing efficient and selective synthetic routes for novel therapeutic agents.
Core Concepts of Reactivity
The reactivity of α-bromoketones is governed by the interplay of inductive and resonance effects, which creates multiple potential sites for nucleophilic interaction. A nucleophile can attack several electrophilic positions on the molecule.
-
Position 1 (Carbonyl Carbon): Attack at the carbonyl carbon, typical of ketone chemistry.
-
Position 2 (α-Carbon): The most common pathway, a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion.
-
Position 3 (Bromine Atom): A less common "bromophilic" attack.
-
Positions 4, 5, 6 (Protons): Abstraction of acidic protons by basic nucleophiles can lead to enolate formation, initiating elimination or rearrangement reactions.
The primary competition in these reactions is between substitution (SN2) and base-catalyzed elimination pathways. The outcome is heavily influenced by the structure of the ketone, the nature of the nucleophile (its basicity vs. nucleophilicity), and the reaction conditions.
Caption: Potential sites for nucleophilic attack on a generic α-bromoketone molecule.
Reactions with Nucleophiles: Mechanisms and Outcomes
Nitrogen Nucleophiles (e.g., Amines)
The reaction of α-bromoketones with primary and secondary amines is a cornerstone of synthetic chemistry, typically proceeding via an SN2 mechanism to yield α-amino ketones. These products are valuable intermediates for synthesizing nitrogen-containing heterocycles.
Mechanism: The reaction is bimolecular, with the rate dependent on the concentration of both the amine and the α-bromoketone. The amine's lone pair of electrons attacks the electrophilic α-carbon in a single, concerted step, displacing the bromide ion.
Caption: Logical workflow for the SN2 synthesis of α-amino ketones from α-bromoketones.
Table 1: Representative Yields for Reactions with Nitrogen Nucleophiles
| α-Bromoketone | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Bromoacetophenone | Thiourea | Methanol, RT, 15 min | 2-Amino-4-phenylthiazole | >90% | |
| 2-Bromoacetophenone | Thiobenzamide | Methanol, RT, 15 min | 2,4-Diphenylthiazole | 96% | |
| Phenacyl Bromide | Pyridine-4-carbaldehyde guanylhydrazone | N/A | Pyridinium salt | N/A |
| Substituted Phenacyl Bromides | Thiocarbohydrazone | Ethanol, reflux | Thiazol-3(2H)-amine derivative | 83-92% | |
Sulfur Nucleophiles (e.g., Thioamides, Thiols)
Sulfur nucleophiles are generally soft and highly nucleophilic, reacting rapidly with the soft electrophilic α-carbon of α-bromoketones.
Hantzsch Thiazole Synthesis: This classic and highly efficient reaction involves the condensation of an α-bromoketone with a thioamide (or thiourea) to form a thiazole ring. The reaction is a cornerstone of heterocyclic synthesis due to its reliability and high yields.
Caption: Key mechanistic steps in the Hantzsch synthesis of thiazoles.
Table 2: Representative Yields for Hantzsch Thiazole Synthesis
| α-Bromoketone | Thioamide/Thiourea | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phenacyl Bromide | Thiobenzamide | Isopropanol, reflux, 2 hr | N/A | |
| 4-Chlorophenacyl Bromide | N-Methylpiperazino thiourea | N/A | N/A | |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | SiW/SiO₂, heat | 80-90% |
| 2'-hydroxy-5'chloro-α-haloketone | Thiourea & o-hydroxybenzaldehyde | Solvent-free, grinding | 79-90% | |
Oxygen & Carbon Nucleophiles and the Favorskii Rearrangement
While reactions with oxygen nucleophiles (alkoxides, hydroxides) can lead to simple substitution, they are more famous for inducing the Favorskii Rearrangement . This reaction occurs in α-haloketones with an abstractable α'-proton and results in the formation of a carboxylic acid derivative, often with ring contraction in cyclic systems.
Mechanism: The reaction proceeds through a cyclopropanone intermediate. A base abstracts an α'-proton to form an enolate, which then undergoes intramolecular SN2 to displace the bromide and form the strained three-membered ring. The nucleophile (e.g., methoxide) then attacks the carbonyl carbon, opening the ring to form the most stable carbanion, which is subsequently protonated.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and reaction of α-bromoketones.
Protocol 1: α-Bromination of Acetophenone
This protocol describes a general method for synthesizing the α-bromoketone precursor from acetophenone.
-
Materials: Acetophenone, Glacial Acetic Acid, Bromine (Br₂) or Pyridine hydrobromide perbromide, Diethyl ether, Sodium bisulfite solution (saturated), Sodium bicarbonate solution (saturated), Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid or anhydrous ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
If using Br₂, add a catalytic amount of anhydrous aluminum chloride (0.5 g for 0.42 mol acetophenone).
-
Slowly add a solution of the brominating agent (1.0-1.1 eq) from the dropping funnel with vigorous stirring, maintaining the reaction temperature below 10 °C.
-
After complete addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC).
-
Pour the reaction mixture into a separatory funnel containing cold water and an extraction solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoacetophenone.
-
Purify the product by recrystallization (e.g., from ethanol) or column chromatography.
-
Protocol 2: Hantzsch Synthesis of 2,4-Diphenylthiazole
This protocol details the synthesis of a thiazole from phenacyl bromide (α-bromoacetophenone) and thiobenzamide.
-
Materials: Phenacyl bromide, Thiobenzamide, Methanol, Tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 10 mol%).
-
Procedure:
-
In a round-bottom flask, combine phenacyl bromide (1.0 mmol), thiobenzamide (1.2 mmol), and Bu₄NPF₆ (0.1 mmol).
-
Add methanol (5 mL) and stir the mixture vigorously at room temperature.
-
The reaction is typically rapid, often completing within 15 minutes. Monitor progress by TLC.
-
Upon completion, the product may precipitate. Filter the reaction mixture.
-
If the product does not precipitate, pour the mixture into cold water to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is often pure enough for characterization without further purification.
-
Protocol 3: Favorskii Rearrangement of 2-Bromocyclohexanone
This protocol describes the ring contraction of a cyclic α-bromoketone to a cyclopentane derivative.
-
Materials: Sodium metal, Anhydrous methanol, 2-Bromocyclohexanone, Anhydrous diethyl ether, Saturated aqueous ammonium chloride, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Prepare Sodium Methoxide: Under an inert atmosphere (e.g., Argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0 °C. Stir until all sodium has dissolved.
-
In a separate flask, dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous diethyl ether.
-
Transfer the ketone solution to the sodium methoxide solution at 0 °C via cannula. A slurry will form.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 55 °C) for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting methyl cyclopentanecarboxylate via column chromatography.
-
Caption: A typical workflow for the workup and purification of products from α-bromoketone reactions.
Conclusion
α-Bromoketones exhibit a rich and diverse reactivity profile, making them indispensable tools in modern organic synthesis. Their reactions with nucleophiles, predominantly proceeding through SN2, elimination, or rearrangement pathways, provide access to a wide variety of valuable molecular scaffolds. The outcome of these reactions can be finely tuned by careful selection of substrates, nucleophiles, and reaction conditions. The protocols and data presented in this guide offer a robust framework for researchers to harness the synthetic potential of α-bromoketones in the pursuit of novel chemical entities for drug discovery and beyond.
Stability of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a compound of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct stability data for this specific molecule, this guide integrates established principles of the stability of α-bromoketones with recommended protocols for its rigorous evaluation.
Core Chemical Properties and Predicted Stability
This compound, belonging to the class of α-bromoketones, is anticipated to be a reactive molecule susceptible to degradation under various conditions. The primary determinants of its instability are the electrophilic nature of the α-carbon and the presence of a good leaving group (bromide), activated by the adjacent carbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₇BrO₃ | [1] |
| Molecular Weight | 243.05 g/mol | [1] |
| Melting Point | 86-87 °C | [1] |
| Boiling Point | 343.5 °C at 760 mmHg | [1] |
| Appearance | Solid | |
| Storage Class | Combustible Solids |
Based on the general reactivity of α-bromoketones, the following degradation pathways are predicted:
-
Hydrolysis: The compound is expected to be susceptible to hydrolysis, particularly under basic conditions, leading to the formation of 1-(1,3-benzodioxol-5-yl)-2-hydroxyethan-1-one. Acidic conditions may also promote hydrolysis, albeit likely at a slower rate.
-
Nucleophilic Substitution: The bromine atom is prone to substitution by various nucleophiles. This is a key reaction in the synthetic utility of α-bromoketones.
-
Elimination: In the presence of a base, elimination of hydrogen bromide (HBr) can occur to form an α,β-unsaturated ketone.[2]
-
Photodegradation: Exposure to light, particularly UV radiation, may induce cleavage of the carbon-bromine bond, leading to radical-mediated degradation pathways.
-
Thermal Degradation: Elevated temperatures can accelerate the aforementioned degradation reactions.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of the stability of this compound requires a forced degradation study. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3] The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[4]
Forced Degradation (Stress Testing) Protocol
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Proposed Methodology | Analytical Endpoint |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for up to 7 days. Withdraw samples at 0, 1, 3, and 7 days. Neutralize before analysis. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for up to 24 hours. Withdraw samples at appropriate time points. Neutralize before analysis. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for up to 7 days. Protect from light. Withdraw samples at 0, 1, 3, and 7 days. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
| Thermal Degradation | Store the solid compound in a controlled oven at 80°C for up to 14 days. Withdraw samples at 0, 7, and 14 days. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
| Photostability | Expose the solid compound and a solution in a suitable solvent (e.g., acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[3][6] A dark control should be maintained. | HPLC-UV/DAD to quantify the parent compound and detect degradation products. |
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is the development of a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products.[7]
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). If co-elution is observed, explore alternative column chemistries such as phenyl or polar-embedded phases.[7]
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile and water.
-
If necessary, add a buffer to control the pH (e.g., phosphate or acetate buffer). The pH can significantly influence the retention of ionizable compounds.
-
Methanol can be used as an alternative organic modifier to alter selectivity.[8]
-
-
Detection: Utilize a photodiode array (PDA) detector to obtain spectral information for all peaks, which aids in peak tracking and purity assessment. A detection wavelength should be chosen where the parent compound and all degradation products have adequate absorbance.
-
Method Optimization:
-
Analyze the samples from the forced degradation studies.
-
Adjust the gradient slope, mobile phase composition, and flow rate to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The final method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[9]
-
Potential Biological Interactions and Signaling Pathways
While specific signaling pathways involving this compound are not well-documented, the 1,3-benzodioxole moiety is present in compounds with known biological activity. For instance, piperonyl butoxide (PBO), which shares this structural feature, is a well-known synergist in pesticide formulations.[10] PBO functions by inhibiting cytochrome P450 enzymes in insects, which are responsible for detoxifying insecticides.[11][12] This suggests that this compound could potentially interact with similar enzyme systems.
Caption: Potential inhibition of cytochrome P450 by a benzodioxole derivative.
Experimental Workflow for Stability Assessment
The logical flow for a comprehensive stability assessment of this compound is outlined below.
Caption: Workflow for stability assessment of the target compound.
Summary and Conclusion
This compound is predicted to be a moderately stable compound, with its primary degradation routes being hydrolysis, nucleophilic substitution, and elimination, particularly under basic, photolytic, and high-temperature conditions. A rigorous assessment of its stability necessitates a comprehensive forced degradation study coupled with the development and validation of a stability-indicating HPLC method. The protocols and workflows outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly characterize the stability profile of this and structurally related α-bromoketones. Further investigation into its interaction with biological systems, such as cytochrome P450 enzymes, is warranted based on its structural similarity to known enzyme inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. An analogue of piperonyl butoxide facilitates the characterisation of metabolic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 11. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]
- 12. Piperonyl butoxide - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is a versatile α-haloketone that serves as a pivotal starting material for the synthesis of a wide array of heterocyclic compounds. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature found in numerous natural products and pharmacologically active molecules. Its presence can significantly influence the biological activity of a compound. This document provides detailed protocols for the synthesis of thiazole, imidazole, and oxazole derivatives from this precursor, heterocycles that form the core of many pharmaceutical agents. The methodologies are based on established synthetic strategies, such as the Hantzsch thiazole synthesis, and are designed to be reproducible in a standard laboratory setting.
Synthesis of 4-(1,3-Benzodioxol-5-yl)thiazole Derivatives
Application Notes: The thiazole ring is a fundamental scaffold in medicinal chemistry, present in drugs exhibiting antimicrobial, anti-inflammatory, anticancer, and anti-HIV activities.[1][2][3] The Hantzsch thiazole synthesis offers a straightforward and high-yielding route to 2,4-disubstituted thiazoles by condensing an α-haloketone with a thioamide or thiourea.[1][4] Synthesizing thiazoles with the 1,3-benzodioxole moiety can lead to novel compounds with potentially enhanced biological profiles, making them valuable candidates for drug discovery programs.[5][6]
Reaction Pathway: Hantzsch Thiazole Synthesis The synthesis proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1][7]
Caption: General scheme for the Hantzsch synthesis of thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(1,3-benzodioxol-5-yl)-1,3-thiazole
This protocol details the reaction of this compound with thiourea.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (2.43 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask.
-
Reaction Condition: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution while stirring.[1] This neutralizes the hydrobromide salt, causing the free base of the 2-amino-thiazole product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the collected solid with cold water (2 x 20 mL) to remove any inorganic salts. Allow the product to air-dry on the filter paper or in a desiccator.
-
Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
Quantitative Data Summary
| Product Name | Reagent | Solvent | Reaction Time | Typical Yield | Melting Point (°C) |
| 2-Amino-4-(1,3-benzodioxol-5-yl)-1,3-thiazole | Thiourea | Ethanol | 2-4 hours | 85-95% | 188-190 |
| 2-Methyl-4-(1,3-benzodioxol-5-yl)-1,3-thiazole | Thioacetamide | Ethanol | 3-5 hours | 80-90% | 110-112 |
Synthesis of 4-(1,3-Benzodioxol-5-yl)imidazole Derivatives
Application Notes: The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules, including the amino acid histidine and drugs such as nitroimidazole.[8] The synthesis of imidazoles from α-haloketones and amidines is a widely used method.[8][9] This approach allows for the creation of diverse 2,4-disubstituted imidazoles. The resulting 4-(1,3-benzodioxol-5-yl)imidazoles are of interest for screening against various therapeutic targets.
Reaction Pathway: Imidazole Synthesis
Caption: General scheme for the synthesis of imidazoles.
Experimental Protocol: Synthesis of 4-(1,3-Benzodioxol-5-yl)-1H-imidazole
This protocol adapts the method of condensing α-bromoketones with formamidine in liquid ammonia.[10]
-
Reaction Vessel: Place a solution of this compound (2.43 g, 10.0 mmol) in 20 mL of anhydrous tetrahydrofuran (THF) into a three-necked flask fitted with a dry ice/acetone condenser and an ammonia gas inlet.
-
Ammonia Condensation: Cool the flask to -78 °C (dry ice/acetone bath) and condense approximately 30 mL of ammonia gas into the flask.
-
Reagent Addition: Add formamidine acetate (1.56 g, 15.0 mmol) to the stirred solution.
-
Reaction Condition: Remove the cooling bath and allow the mixture to slowly warm to room temperature, letting the ammonia evaporate overnight under a fume hood.
-
Work-up: After the ammonia has completely evaporated, add 50 mL of water to the residue.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system.
Quantitative Data Summary
| Product Name | Reagent | Solvent | Reaction Time | Typical Yield |
| 4-(1,3-Benzodioxol-5-yl)-1H-imidazole | Formamidine acetate | Liquid Ammonia/THF | 12 hours | 60-75% |
| 2-Phenyl-4-(1,3-benzodioxol-5-yl)-1H-imidazole | Benzamidine hydrochloride | aq. THF, K2CO3 | 6-8 hours | 70-85% |
Synthesis of 4-(1,3-Benzodioxol-5-yl)oxazole Derivatives
Application Notes: Oxazoles are another class of five-membered heterocycles with a range of biological activities. They are often synthesized by the Robinson-Gabriel synthesis or by the condensation of α-haloketones with primary amides.[11][12] This latter method, sometimes referred to as the Blümlein-Lewy reaction, is a direct and effective way to access 2,4-disubstituted oxazoles.[12]
Reaction Pathway: Oxazole Synthesis
Caption: General scheme for the synthesis of oxazoles.
Experimental Protocol: Synthesis of 4-(1,3-Benzodioxol-5-yl)-1,3-oxazole
-
Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (2.43 g, 10.0 mmol) in formamide (20 mL).
-
Reaction Condition: Heat the mixture to 120-130 °C with stirring for 3-5 hours. Monitor the reaction by TLC.
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure oxazole derivative.
Quantitative Data Summary
| Product Name | Reagent | Solvent | Reaction Time | Typical Yield |
| 4-(1,3-Benzodioxol-5-yl)-1,3-oxazole | Formamide | (Neat) | 3-5 hours | 55-70% |
| 2-Methyl-4-(1,3-benzodioxol-5-yl)-1,3-oxazole | Acetamide | (Neat) | 4-6 hours | 50-65% |
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of heterocyclic compounds described in these protocols.
Caption: Standard laboratory workflow from synthesis to characterization.
Safety Precautions
-
This compound: This compound is an α-haloketone and should be handled with care. It is a lachrymator and a skin and respiratory tract irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Solvents and Reagents: Handle all organic solvents and reagents according to their specific safety data sheets (SDS). Liquid ammonia is corrosive and requires specialized handling procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. BIOLOGICAL STUDIES OF THIAZOLES OF NEW STRUCTURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jetir.org [jetir.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one as a versatile building block in the synthesis of medicinally relevant compounds. The 1,3-benzodioxole moiety is a recognized pharmacophore present in numerous biologically active molecules, contributing to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. This document outlines synthetic protocols, quantitative biological data, and mechanistic insights related to derivatives synthesized from this starting material.
Synthetic Applications
This compound is a key intermediate for the synthesis of various heterocyclic compounds and other derivatives with therapeutic potential. Its α-bromo ketone functionality makes it highly reactive towards nucleophiles, enabling the construction of diverse molecular scaffolds.
Synthesis of Thiosemicarbazone Derivatives
Thiosemicarbazones derived from 1,3-benzodioxole exhibit significant anticancer activity. The synthesis typically involves a two-step process: conversion of a related isothiocyanate with hydrazine hydrate to form a thiosemicarbazide, followed by condensation with an appropriate aldehyde or ketone. While a direct synthesis from this compound is less common, an analogous route starting from 1,3-benzodioxole-5-yl isothiocyanate is well-established.
Synthesis of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are another class of bioactive compounds that can be synthesized from 1,3-benzodioxole precursors. The general method for chalcone synthesis is the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde in the presence of a base. 1-(1,3-Benzodioxol-5-yl)ethanone, a close derivative of the title compound, is a common starting material for such reactions.
Biological Activities of Derivatives
Derivatives of this compound have demonstrated a range of biological activities, with a primary focus on their potential as anticancer agents.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,3-benzodioxole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like the thioredoxin reductase, and cell cycle arrest.
Table 1: Anticancer Activity of 1,3-Benzodioxole Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide (5) | A549 (Lung) | 10.67 ± 1.53 | [1] |
| 4-(1,3-Benzodioxol-5-yl)-1-([1,1'-biphenyl]-4-ylmethylene)thiosemicarbazide (5) | C6 (Glioma) | 4.33 ± 1.04 | [1] |
| Compound 2 (a thiosemicarbazone derivative) | A549 (Lung) | 24.0 ± 3.46 | [1] |
| Compound 2 (a thiosemicarbazone derivative) | C6 (Glioma) | 23.33 ± 2.08 | [1] |
| Compound 3 (a thiosemicarbazone derivative) | A549 (Lung) | 28.0 ± 1.0 | [1] |
| Compound 3 (a thiosemicarbazone derivative) | C6 (Glioma) | 49.33 ± 1.15 | [1] |
| Compound 9 (a thiosemicarbazone derivative) | A549 (Lung) | 51.5 ± 4.95 | [1] |
| Compound 9 (a thiosemicarbazone derivative) | C6 (Glioma) | 25.33 ± 1.53 | [1] |
| Compound 10 (a thiosemicarbazone derivative) | A549 (Lung) | 29.67 ± 5.51 | [1] |
| Compound 10 (a thiosemicarbazone derivative) | C6 (Glioma) | 12.33 ± 4.93 | [1] |
Table 2: Anticancer Activity of 1,3-Benzodioxole Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Conjugate 16k | MDA-MB-231 (Breast) | 5.24 - 10.39 | [2] |
| Chalcone Conjugate 16m | MDA-MB-231 (Breast) | 5.24 - 10.39 | [2] |
| Chalcone Conjugate 16t | MDA-MB-231 (Breast) | 5.24 - 10.39 | [2] |
Experimental Protocols
General Synthesis of 1,3-Benzodioxole-Based Thiosemicarbazone Derivatives (Adapted Protocol)
This protocol describes a general method for synthesizing thiosemicarbazone derivatives, which can be adapted for precursors derived from this compound.[1]
Step 1: Synthesis of 4-(1,3-Benzodioxol-5-yl)thiosemicarbazide
-
To a solution of 1,3-benzodioxole-5-yl isothiocyanate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise with stirring.
-
Continue stirring the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).
-
The resulting precipitate is filtered, washed with cold solvent, and dried to yield the thiosemicarbazide intermediate.
Step 2: Synthesis of the Final Thiosemicarbazone Derivative
-
Dissolve the 4-(1,3-benzodioxol-5-yl)thiosemicarbazide intermediate in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aromatic aldehyde or ketone.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated sulfuric acid) and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed, and recrystallized from a suitable solvent to afford the pure thiosemicarbazone derivative.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which 1,3-benzodioxole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways.
Many 1,3-benzodioxole derivatives have been shown to modulate the expression of proteins in the Bcl-2 family. Specifically, they can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.
The released cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell shrinkage.[2]
Conclusion
This compound and its close derivatives are valuable starting materials for the synthesis of a variety of biologically active compounds, particularly those with anticancer potential. The application notes provided here offer a foundation for researchers to explore the synthesis of novel derivatives and to evaluate their therapeutic efficacy. The detailed protocols for biological assays and the elucidation of the apoptotic mechanism of action provide a framework for further investigation into this promising class of compounds in the field of medicinal chemistry and drug development.
References
Application Notes & Protocols: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of α-bromo-3',4'-(methylenedioxy)acetophenone, also known as 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, and its derivatives. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The protocol is based on the electrophilic α-bromination of the corresponding acetophenone derivative.
Principle and Scope
The synthesis involves the reaction of an enolizable aromatic ketone with an electrophilic bromine source under acidic conditions.[2] The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by a nucleophilic attack of the enol on the bromine atom.[1][3] This method is widely applicable to various acetophenone derivatives, although reaction conditions may need optimization depending on the specific substituents on the aromatic ring. Electron density in the aromatic ring can influence whether bromination occurs on the side-chain or the ring itself.[4]
Experimental Protocol: Synthesis of 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone
This protocol details the synthesis of the title compound from 1-(1,3-benzodioxol-5-yl)ethanone (also known as 3',4'-(methylenedioxy)acetophenone).
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂S₂SO₄)
-
Ethanol or Methanol (for recrystallization)
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in glacial acetic acid or another suitable solvent like methanol or dichloromethane.[4][5]
-
Cooling: Cool the solution in an ice bath to 0-5 °C with constant stirring.
-
Addition of Bromine: In a dropping funnel, prepare a solution of molecular bromine (1.0-1.1 equivalents) in the same solvent used in step 1. Add this solution dropwise to the cooled ketone solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water. This will precipitate the crude product. To neutralize any remaining acid and unreacted bromine, slowly add saturated sodium bicarbonate solution until effervescence ceases, followed by a small amount of saturated sodium thiosulfate solution to quench excess bromine (the red-brown color will disappear).
-
Extraction: If the product is not a solid or for better recovery, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the initial reaction).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product, 2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone, as a crystalline solid.[6]
Data Presentation
The following table summarizes representative quantitative data for the α-bromination of acetophenone derivatives based on literature findings.
| Starting Material | Brominating Agent/Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | M.P. (°C) | Reference |
| 1-(Benzo[d][2][7]dioxol-5-yl)pentanone | Br₂ (1.3 eq) | Acetic Acid | 20 | 2 | 89 | N/A | [5] |
| p-Chloroacetophenone | Br₂ (1.0 eq) | Water | Reflux | 2 | 92 | 95-96 | [6] |
| 4-Chloroacetophenone | Pyridine hydrobromide perbromide (1.1 eq) | Acetic Acid | 90 | ~5 | >90 | N/A | [1] |
| 2-Benzyloxy-5-methyl acetophenone | Br₂ (0.96 eq) | Methanol / HCl | 0-5 | 2 | N/A | N/A | [4] |
| 1-(1,3-Benzodioxol-5-yl)ethanone | N/A | N/A | N/A | N/A | N/A | 86-87 | [8] |
Visualizations
Diagram 1: Synthesis Workflow
Caption: General workflow for the synthesis of α-bromoacetophenones.
Diagram 2: Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism of acetophenones.[1]
Safety and Hazard Information
-
2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone: This compound is classified as causing severe skin burns and eye damage (H314).[8]
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Causes severe burns upon contact with skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns.
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Do not breathe dust, fumes, or vapors.[8]
-
Handle all reagents inside a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Applications in Drug Development
1,3-Benzodioxole derivatives are a significant scaffold in medicinal chemistry. The α-bromoethanone functional group is a versatile handle for introducing various moieties through nucleophilic substitution. This allows for the synthesis of diverse compound libraries for screening. For instance, benzodioxole derivatives have been investigated as:
-
Potent auxin receptor agonists for promoting root growth.[9][10]
-
Potential antidiabetic agents by inhibiting enzymes like α-amylase.[11][12]
-
Intermediates for various other biologically active molecules.[13]
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. zenodo.org [zenodo.org]
- 5. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
- 6. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. echemi.com [echemi.com]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staff.najah.edu [staff.najah.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one as a versatile building block in the synthesis of heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of a key thiazole derivative are provided, along with a summary of the biological activities of related compounds and an elucidation of their potential mechanisms of action.
Introduction
This compound, an α-haloketone, is a valuable synthetic intermediate. The presence of the electrophilic carbonyl carbon and the reactive carbon-bromine bond allows for facile construction of various heterocyclic systems. The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a recognized pharmacophore present in numerous biologically active natural products and synthetic compounds, contributing to interactions with various biological targets. This document focuses on its application in the synthesis of thiazole and thiourea derivatives with demonstrated anticancer and antifungal activities.
Data Presentation
The following tables summarize the in vitro biological activities of representative compounds synthesized from 1,3-benzodioxole precursors, showcasing the potential of this scaffold in drug discovery.
Table 1: Anticancer Activity of Thiourea Derivatives Bearing a Benzodioxole Moiety [1][2][3]
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| 7 | HCT116 | 1.11 | Doxorubicin | 8.29 |
| 7 | HepG2 | 1.74 | Doxorubicin | 7.46 |
| 7 | MCF-7 | 7.0 | Doxorubicin | 4.56 |
| 5 | HepG2 | 2.38 | Doxorubicin | 7.46 |
| 5 | HCT116 | 1.54 | Doxorubicin | 8.29 |
| 5 | MCF-7 | 4.52 | Doxorubicin | 4.56 |
Table 2: Antifungal Activity of Benzodioxole-Imidazole Hybrid Compounds [4]
| Compound ID | Fungal Strain | MIC (µmol/mL) |
| 5l | Candida albicans | 0.148 |
| 5m | Candida albicans | 0.148 |
| 5b | Candida tropicalis | 0.289 |
| 5o | Candida parapsilosis | Not Specified |
| 5l | Aspergillus niger | Not Specified |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 4-(benzo[d][1][2]dioxol-5-yl)-1,3-thiazol-2-amine, a key intermediate for further derivatization, via the Hantzsch thiazole synthesis.
dot
Caption: Experimental workflow for the synthesis of 4-(benzo[d][1][2]dioxol-5-yl)-1,3-thiazol-2-amine.
Protocol: Synthesis of 4-(benzo[d][1][2]dioxol-5-yl)-1,3-thiazol-2-amine
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: To the flask, add thiourea (1.2 eq) followed by absolute ethanol to achieve a concentration of approximately 0.2 M of the starting ketone.
-
Reaction: The reaction mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
After completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product as a hydrobromide salt.
-
The cooled mixture is then slowly poured into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed thoroughly with deionized water.
-
-
Purification:
-
The crude product is dried under vacuum.
-
For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
-
Characterization:
The structure and purity of the synthesized 4-(benzo[d][1][2]dioxol-5-yl)-1,3-thiazol-2-amine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.
Signaling Pathways and Mechanism of Action
Derivatives synthesized from this compound have been shown to exhibit anticancer activity through the induction of apoptosis and inhibition of key signaling pathways. The following diagram illustrates a proposed mechanism of action for thiourea derivatives bearing a benzodioxole moiety.
dot
Caption: Proposed mechanism of action for anticancer benzodioxole-thiourea derivatives.
Elucidation of the Signaling Pathway
Several studies on thiourea derivatives incorporating the 1,3-benzodioxole moiety suggest a multi-faceted mechanism of anticancer action.[1][2][3] A primary target appears to be the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of EGFR by these compounds disrupts downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, ultimately leading to decreased cancer cell growth.
Furthermore, these derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[5] This is achieved by modulating the expression of the Bcl-2 family of proteins. The compounds upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in programmed cell death. Some benzodioxole derivatives have also been observed to cause cell cycle arrest, further contributing to their antiproliferative effects.[6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its application in the construction of thiazole and thiourea scaffolds has yielded derivatives with significant anticancer and antifungal properties. The detailed protocols and mechanistic insights provided in these application notes aim to facilitate further research and development in the pursuit of novel therapeutic agents based on the privileged 1,3-benzodioxole structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [논문]Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of New Benzodioxole- Based Thiosemicarbazone Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Derivatization of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 1-(1,3-benzodioxol-5-yl)-2-bromoethan-1-one and the subsequent biological screening of the synthesized compounds. The 1,3-benzodioxole moiety is a key pharmacophore found in numerous biologically active compounds.[1][2] Derivatization of the α-bromoketone starting material allows for the creation of a diverse chemical library for screening against various biological targets, including cancer cell lines and enzymes.
Overview of Derivatization Strategies
The primary starting material, this compound, features a reactive α-bromoketone functional group. This electrophilic center is susceptible to nucleophilic attack, enabling a wide range of derivatization reactions. Common nucleophiles for such reactions include amines, amides, and other reagents capable of displacing the bromide ion. This approach allows for the synthesis of diverse derivatives, such as carboxamides and benzodiazepines, which have shown potential as anticancer and antioxidant agents.[3]
Experimental Protocols
General Synthesis of this compound
The synthesis of the α-bromoketone precursor is a critical first step. A common method involves the bromination of 1-(1,3-benzodioxol-5-yl)ethanone.
Protocol for Bromination:
-
Dissolve 1-(1,3-benzodioxol-5-yl)ethanone in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture for a designated period (e.g., 2 hours) to ensure complete bromination.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, for instance, by chromatography on silica gel, to yield this compound.[4]
Synthesis of Carboxamide Derivatives
Carboxamide derivatives of benzodioxole have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3]
Protocol for Carboxamide Synthesis:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM).
-
Add a desired amine derivative to the solution.
-
The reaction can be facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[5]
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to ensure the completion of the reaction.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the resulting carboxamide derivative using column chromatography.
Biological Screening Protocols
Cytotoxicity Screening using MTS Assay
The MTS assay is a colorimetric method for assessing cell viability. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.
Protocol for MTS Assay:
-
Seed cancer cells (e.g., HeLa, Caco-2, Hep3B) in 96-well plates at a specific density and incubate overnight.[3][6]
-
Treat the cells with various concentrations of the synthesized benzodioxole derivatives.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Add the MTS reagent to each well and incubate for a few hours until a color change is observed.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) for each compound.
Antioxidant Activity Evaluation using DPPH Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of chemical compounds.
Protocol for DPPH Assay:
-
Prepare a solution of the synthesized compound in a suitable solvent (e.g., methanol).
-
Mix the compound solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity of the compound.
-
Calculate the percentage of inhibition and the IC50 value.[3]
Data Presentation
Table 1: Cytotoxicity of Benzodioxole Carboxamide Derivatives against Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) |
| 2a | Hep3B | Potent Activity |
| 2b | Hep3B | Weak Activity |
| 5a, 5b, 6a, 6b, 7a, 7b | HeLa, Caco-2, Hep3B | > 3.94 mM (very weak or negligible) |
Data summarized from a study on benzodioxole derivatives, indicating that carboxamide-containing compounds 2a and 2b showed notable anticancer activity, particularly 2a against the Hep3B liver cancer cell line.[1][3]
Table 2: Antioxidant Activity of Benzodiazepine Derivatives
| Compound | DPPH Scavenging IC50 (µM) |
| 7a | 39.85 |
| 7b | 79.95 |
| Trolox (Standard) | 7.72 |
This table presents the moderate antioxidant activity of benzodiazepine derivatives 7a and 7b as determined by the DPPH assay, with Trolox used as a standard for comparison.[1][3]
Visualizations
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Structure-Activity Relationship (SAR) of synthesized derivatives.
Caption: Proposed mechanism of action for a cytotoxic carboxamide derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
- 6. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic Benzodioxole Compounds with Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the antimicrobial activity of synthetic benzodioxole compounds. The information compiled herein is based on recent scientific findings and is intended to guide researchers in the evaluation of these promising antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Synthetic benzodioxole derivatives have garnered considerable attention due to their broad-spectrum antimicrobial activities. The 1,3-benzodioxole scaffold is a versatile pharmacophore that can be chemically modified to enhance its biological properties. This document focuses on the antifungal activity of synthetic benzodioxole compounds, particularly their mechanism of action as succinate dehydrogenase inhibitors.
Data Presentation: Antimicrobial Activity of Synthetic Benzodioxole Derivatives
The following tables summarize the quantitative antimicrobial activity of various synthetic benzodioxole compounds against a range of fungal pathogens.
Table 1: Antifungal Activity of Benzodioxole-Pyrimidine Derivatives [1][2][3][4]
| Compound ID | Target Fungus | EC50 (mg/L) |
| 5c | Botrytis cinerea | 0.44 |
| Rhizoctonia solani | 6.96 | |
| Fusarium oxysporum | 6.99 | |
| Alternaria solani | 0.07 | |
| Gibberella zeae | 0.57 | |
| (S)-5c | Alternaria solani | 0.06 |
| (R)-5c | Alternaria solani | 0.17 |
| 4e | Not Specified | Excellent Activity |
| 4g | Not Specified | Excellent Activity |
| 4n | Not Specified | Excellent Activity |
| 5e | Not Specified | Excellent Activity |
| Boscalid (Control) | Botrytis cinerea | 5.02 |
| Rhizoctonia solani | >50 | |
| Fusarium oxysporum | >50 | |
| Alternaria solani | 0.16 | |
| Gibberella zeae | 1.28 |
Table 2: Succinate Dehydrogenase (SDH) Inhibitory Activity of Benzodioxole-Pyrimidine Derivatives [1][2][3][4]
| Compound ID | IC50 (µM) |
| 5c | 3.41 |
| (S)-5c | 2.92 |
| (R)-5c | 3.68 |
| Boscalid (Control) | 3.40 |
Table 3: Antifungal Activity of Benzodioxole-Imidazole Hybrids against Candida Species [5]
| Compound ID | Target Fungus | MIC (µmol/mL) |
| 5l | Candida albicans | 0.148 |
| 5m | Candida albicans | 0.148 |
| 5b | Candida tropicalis | 0.289 |
| 5o | Candida parapsilosis | Not Specified (Most Active) |
| 5l | Aspergillus niger | Not Specified (Most Active) |
Mechanism of Action: Succinate Dehydrogenase Inhibition
A key mechanism of action for a class of synthetic benzodioxole compounds is the inhibition of succinate dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH complex, these compounds block the transfer of electrons from succinate to ubiquinone. This disruption leads to the cessation of ATP production and ultimately, fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by Synthetic Benzodioxole Compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of the antimicrobial properties of synthetic benzodioxole compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of a test compound against fungal or bacterial strains.
Materials:
-
Sterile 96-well microtiter plates
-
Test compound stock solution (in a suitable solvent, e.g., DMSO)
-
Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antimicrobial agent (e.g., Fluconazole for fungi, Ciprofloxacin for bacteria)
-
Negative control (broth with solvent)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Dilutions: a. Prepare a series of twofold dilutions of the test compound in the broth medium in the wells of the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be selected based on preliminary screening or expected activity.
-
Inoculum Preparation: a. From a fresh culture, suspend several colonies in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 1-2 x 10^8 CFU/mL for bacteria). c. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeast or 5 x 10^5 CFU/mL for bacteria in each well.
-
Inoculation: a. Add 100 µL of the diluted inoculum to each well containing the test compound dilutions, positive control, and negative control. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plates at the optimal temperature for the test organism (e.g., 35°C for 24-48 hours for Candida species).
-
MIC Determination: a. The MIC is defined as the lowest concentration of the test compound that results in complete inhibition of visible growth. b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Agar Well Diffusion Assay
This method is used for preliminary screening of the antimicrobial activity of the test compounds.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Test compound solution
-
Positive and negative controls
Procedure:
-
Plate Preparation: a. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: a. Dip a sterile cotton swab into the standardized microbial inoculum and streak the entire surface of the agar plate to ensure a uniform lawn of growth.
-
Well Creation: a. Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (6-8 mm in diameter) in the agar.
-
Compound Application: a. Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: a. Incubate the plates at the appropriate temperature for 18-24 hours.
-
Zone of Inhibition Measurement: a. Measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
MTT Cytotoxicity Assay
This assay is used to assess the cytotoxic effect of the test compounds on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: a. Incubate the plate for 24-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: a. Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of synthetic benzodioxole compounds for their antimicrobial activity.
Caption: General workflow for antimicrobial evaluation of synthetic benzodioxole compounds.
References
- 1. Design, Synthesis, and Fungicidal Evaluation of Novel 1,3-Benzodioxole-Pyrimidine Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Applications of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal potential of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its analogs. This document includes detailed experimental protocols for the synthesis, in vitro and in vivo evaluation of these compounds, and investigation into their potential mechanisms of action.
Introduction
The 1,3-benzodioxole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including antifungal properties. The introduction of an α-bromo-ketone functionality to this scaffold, as seen in this compound, presents a promising avenue for the development of novel antifungal agents. This class of compounds, known as α-haloketones, are reactive electrophiles that can potentially interact with various biological nucleophiles within the fungal cell, leading to the disruption of essential cellular processes.
Recent studies on related α,α-dihalogenated acetophenone derivatives have demonstrated potent antifungal activity against plant pathogenic fungi like Colletotrichum gloeosporioides.[1][2] Furthermore, analogs incorporating the 1,3-benzodioxole moiety linked to other heterocyclic systems, such as pyrimidine, have been shown to exhibit significant fungicidal activity by targeting enzymes like succinate dehydrogenase (SDH). This document outlines the methodologies to explore and characterize the antifungal applications of this compound and its synthesized analogs.
Data Presentation
In Vitro Antifungal Activity
Quantitative data from in vitro antifungal susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Pathogenic Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Antifungal | MIC (µg/mL) |
| BDB-Br-01 | Candida albicans ATCC 90028 | Fluconazole | ||
| BDB-Br-01 | Candida glabrata ATCC 90030 | Fluconazole | ||
| BDB-Br-01 | Aspergillus fumigatus ATCC 204305 | Amphotericin B | ||
| BDB-Analog-02 | Candida albicans ATCC 90028 | Fluconazole | ||
| BDB-Analog-02 | Candida glabrata ATCC 90030 | Fluconazole | ||
| BDB-Analog-02 | Aspergillus fumigatus ATCC 204305 | Amphotericin B |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound Analogs
| Compound ID | Fungal Strain | MFC (µg/mL) |
| BDB-Br-01 | Candida albicans ATCC 90028 | |
| BDB-Br-01 | Candida glabrata ATCC 90030 | |
| BDB-Br-01 | Aspergillus fumigatus ATCC 204305 | |
| BDB-Analog-02 | Candida albicans ATCC 90028 | |
| BDB-Analog-02 | Candida glabrata ATCC 90030 | |
| BDB-Analog-02 | Aspergillus fumigatus ATCC 204305 |
In Vivo Antifungal Efficacy
The in vivo efficacy of the lead compounds can be assessed using the Galleria mellonella model. Key parameters to present include larval survival rates and the reduction in fungal burden.
Table 3: In Vivo Efficacy of Lead Compounds in a Galleria mellonella Model of Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Mean Survival Time (hours) | Fungal Burden (log CFU/larva) at 24h |
| Vehicle Control | - | ||
| BDB-Br-01 | 10 | ||
| BDB-Br-01 | 20 | ||
| Fluconazole | 10 |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the parent compound via bromination of the corresponding acetophenone.
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Bromine (Br₂)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Dropping funnel
Procedure:
-
Dissolve 1-(1,3-Benzodioxol-5-yl)ethanone (1 equivalent) in glacial acetic acid in a round bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the cooled solution via a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow
Caption: Synthesis of this compound.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the MIC of the synthesized compounds.[3][4][5][6][7]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Fungal Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds in the test wells.
-
Plate Preparation: Prepare serial twofold dilutions of the compounds in the 96-well plates using RPMI-1640 medium. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free growth control and a medium-only sterility control.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells showing no visible growth onto a drug-free agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
Antifungal Susceptibility Testing Workflow
Caption: In Vitro Antifungal Susceptibility Testing Workflow.
In Vivo Efficacy Testing: Galleria mellonella Model
The G. mellonella larva is a useful invertebrate model for the preliminary in vivo assessment of antifungal efficacy.[8][9][10][11][12]
Materials:
-
G. mellonella larvae in their final instar stage
-
Fungal pathogen (Candida albicans)
-
Lead compounds and reference antifungal
-
Hamilton syringe
-
Incubator at 37°C
Procedure:
-
Infection: Inject a standardized inoculum of C. albicans (e.g., 10⁵ CFU/larva) into the last left proleg of each larva.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compounds and reference drug at different concentrations via injection into a different proleg. Include a vehicle control group.
-
Monitoring: Incubate the larvae at 37°C and monitor survival daily for a defined period (e.g., 7 days). Larvae are considered dead when they do not respond to touch.
-
Fungal Burden Determination: At selected time points, homogenize a subset of larvae from each group in sterile saline. Plate serial dilutions of the homogenate on appropriate agar to determine the fungal burden (CFU/larva).
Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition Assay
Given that some benzodioxole derivatives target SDH, this assay can elucidate a potential mechanism of action.[13][14][15][16][17]
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH assay buffer
-
Succinate (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Test compounds
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing SDH assay buffer, succinate, and DCPIP.
-
Enzyme and Inhibitor Addition: Add the fungal mitochondrial preparation to the reaction mixture. For inhibitor assays, pre-incubate the mitochondrial fraction with various concentrations of the test compound.
-
Reaction Initiation: Start the reaction by adding PMS.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC₅₀ value.
Proposed Mechanism of Action
Caption: Proposed Mechanism of Action via SDH Inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An α,α-Dihalogenated Acetophenone Derivative: A Novel Antifungal Agent with a Dual-Targeting Mechanism against Colletotrichum gloeosporioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Galleria mellonella Larvae as a Model for Investigating Fungal—Host Interactions [frontiersin.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 16. researchgate.net [researchgate.net]
- 17. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
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Application Notes and Protocols: Reaction of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one with Amines for the Synthesis of Bioactive Cathinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of α-bromo ketones with amines is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to α-amino ketones. A notable substrate in this class is 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a key precursor for the synthesis of a variety of N-substituted cathinone derivatives. These products are of significant interest to the pharmaceutical and medicinal chemistry sectors due to their structural similarity to endogenous monoamine neurotransmitters, which makes them pharmacologically active compounds, primarily targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
This document provides detailed application notes and experimental protocols for the synthesis of these derivatives and explores their relevance in drug development, including their effects on key signaling pathways.
Data Presentation: Reaction Yields
The reaction of this compound with various primary and secondary amines generally proceeds via nucleophilic substitution to afford the corresponding α-amino ketones. The yields are influenced by the nature of the amine, reaction conditions, and the work-up procedure. Below is a summary of representative yields for this reaction.
| Amine | Product | Yield (%) | Reference |
| Ammonia | 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochloride | 85% | [1] |
| Methylamine | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)ethan-1-one (Methylone) | Not explicitly reported, but is a known synthetic route. | |
| Ethylamine | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)ethan-1-one | Data not available in searched literature. | |
| Dimethylamine | 1-(1,3-Benzodioxol-5-yl)-2-(dimethylamino)ethan-1-one | Data not available in searched literature. | |
| Pyrrolidine | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)ethan-1-one | Data not available in searched literature. |
Note: While the synthesis of many of these compounds is widely acknowledged in the literature, specific yield data from the direct reaction of this compound with the corresponding amine was not always available in the searched resources. The provided yield for the ammonia reaction is based on the hydrogenation of the corresponding azide, which is a common alternative route.
Experimental Protocols
The following protocols are generalized procedures for the reaction of this compound with amines. Researchers should optimize these conditions for specific amine substrates.
Protocol 1: General Synthesis of N-substituted 1-(1,3-Benzodioxol-5-yl)-2-aminoethan-1-one Derivatives
This protocol describes a general procedure for the reaction with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., methylamine, ethylamine, dimethylamine, pyrrolidine) (2.2 equivalents)
-
Inert solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM))
-
Sodium bicarbonate or other suitable base
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen inert solvent.
-
Cool the solution in an ice bath.
-
Slowly add the amine (2.2 equivalents) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove any precipitated amine hydrobromide salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
For the hydrochloride salt, dissolve the purified freebase in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent. The precipitate can be collected by filtration and dried.
Protocol 2: Synthesis of 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone Hydrochloride (via Azide Reduction)
This is an alternative and often higher-yielding method for preparing the primary amine derivative.
Materials:
-
2-Azido-1-(1,3-benzodioxol-5-yl)ethanone
-
Palladium on activated charcoal (10%)
-
Methanol
-
Hydrogen gas
-
Hydrogen chloride
Procedure:
-
Dissolve 2-Azido-1-(1,3-benzodioxol-5-yl)ethanone in methanol.
-
Add 10% palladium on activated charcoal to the solution.
-
Subject the mixture to hydrogenation at a pressure of 2327.2 Torr for 5 hours at ambient temperature.[1]
-
After the reaction is complete, filter the catalyst.
-
To the filtrate, add a solution of hydrogen chloride to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration and dry to yield 2-Amino-1-(1,3-benzodioxol-5-yl)ethanone hydrochloride.[1]
Applications in Drug Development & Signaling Pathways
The synthetic cathinone derivatives produced from the reaction of this compound with amines are potent psychoactive substances that primarily act as monoamine transporter inhibitors or releasing agents. Their interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis of their stimulant and, in some cases, entactogenic effects. Understanding these interactions and their downstream signaling is crucial for drug development, particularly in the fields of neuroscience and psychiatry.
Experimental Workflow for Pharmacological Characterization
The following workflow outlines the key steps in characterizing the pharmacological profile of a newly synthesized cathinone derivative.
Caption: Experimental workflow for the synthesis and pharmacological evaluation of cathinone derivatives.
Signaling Pathways
The interaction of these synthetic cathinones with monoamine transporters can trigger a cascade of intracellular signaling events. These pathways are complex and can be modulated by various second messengers and protein kinases.
Dopamine Transporter (DAT) Signaling
Inhibition of DAT by cathinone derivatives leads to an accumulation of dopamine in the synaptic cleft, which then acts on postsynaptic dopamine receptors (D1- and D2-like receptors). This can lead to the activation of downstream signaling pathways, including the cAMP/PKA and ERK pathways, which are involved in reward, motivation, and motor control.[2][3]
Caption: Downstream signaling of dopamine transporter inhibition.
Serotonin Transporter (SERT) Signaling
Inhibition of SERT increases synaptic serotonin levels, which then activates various serotonin receptors. This can lead to the modulation of multiple downstream signaling pathways, including the activation or inhibition of adenylyl cyclase and subsequent changes in cAMP levels, as well as the activation of phospholipase C.[4] These pathways are implicated in mood, anxiety, and cognition.
Caption: Downstream signaling of serotonin transporter inhibition.
Norepinephrine Transporter (NET) Signaling
Inhibition of NET elevates synaptic norepinephrine levels, which then stimulates adrenergic receptors. This can activate second messenger systems, including the cAMP and protein kinase C (PKC) pathways, influencing arousal, attention, and cardiovascular function.[5][6]
Caption: Downstream signaling of norepinephrine transporter inhibition.
Conclusion
The reaction of this compound with amines provides a versatile platform for the synthesis of a wide range of pharmacologically active cathinone derivatives. These compounds serve as valuable tools for studying the function of monoamine transporters and for the development of novel therapeutics targeting the central nervous system. A thorough understanding of their synthesis, pharmacological properties, and the intracellular signaling pathways they modulate is essential for advancing research and drug development in this area. Further research is warranted to establish detailed structure-activity relationships and to fully elucidate the therapeutic potential and risks associated with this class of compounds.
References
- 1. 2-AMINO-1-BENZO[1,3]DIOXOL-5-YL-ETHANONE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 4. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of protein kinase C and second messengers in regulation of the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Second messenger-mediated actions of norepinephrine on target neurons in central circuits: a new perspective on intracellular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one in the Synthesis of Bioactive Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, also known as α-bromo-3',4'-methylenedioxyacetophenone or piperonyl bromo ketone, is a versatile synthetic intermediate of significant interest in the synthesis of various natural products and biologically active molecules. The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a hallmark of numerous natural products, particularly lignans, which exhibit a wide range of pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the use of this key building block in the synthesis of a representative class of natural products: the 1,4-benzodioxane lignans.
Application Notes
The primary application of this compound in natural product synthesis lies in its role as an electrophilic component for the construction of heterocyclic systems. The α-bromo ketone functionality makes it an excellent substrate for nucleophilic substitution reactions, particularly with phenolic compounds. This reactivity is harnessed in the synthesis of 1,4-benzodioxane lignans, where it reacts with catechols or other substituted phenols to form the core benzodioxane ring structure.
Key Features and Advantages:
-
Versatile Building Block: The 1,3-benzodioxole ring is a common motif in a variety of bioactive natural products. Using this compound provides a direct route to incorporate this important pharmacophore.
-
Reactive Electrophile: The α-bromo ketone is highly reactive towards a range of nucleophiles, including phenols, amines, and thiols, allowing for the construction of diverse molecular scaffolds.
-
Access to Bioactive Lignans: This compound is a key precursor for the synthesis of 1,4-benzodioxane neolignans such as Eusiderin A and other related compounds, which have demonstrated significant antiviral and cytotoxic activities.
-
Modular Synthesis: The reaction of this compound with various substituted phenols allows for a modular approach to generate libraries of novel lignan analogs for structure-activity relationship (SAR) studies.
Therapeutic Relevance of Target Molecules:
Lignans synthesized from this precursor, such as certain 1,4-benzodioxane derivatives, have shown promise in various therapeutic areas. For instance, some have exhibited potent activity against viruses like Hepatitis C. Their cytotoxic properties also make them interesting candidates for anticancer drug discovery.
Experimental Protocols
This section provides a detailed protocol for a key transformation involving this compound: the synthesis of a 1,4-benzodioxane lignan precursor via reaction with a substituted catechol. This reaction forms the core of many lignan syntheses.
Synthesis of a 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine Derivative
This protocol describes the base-mediated condensation of this compound with a substituted catechol to form a 1,4-benzodioxane ring system.
Materials:
-
This compound
-
Substituted Catechol (e.g., 4-propylcatechol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted catechol (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone or DMF (sufficient to dissolve the catechol).
-
Addition of the Bromoethanone: To the stirring suspension, add a solution of this compound (1.1 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1,4-benzodioxine derivative.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of a 1,4-benzodioxane lignan precursor as described in the protocol. The values are based on literature precedents for similar reactions.
| Parameter | Value | Notes |
| Reactant Ratios | ||
| Substituted Catechol | 1.0 eq | Limiting reagent. |
| This compound | 1.1 eq | A slight excess is used to ensure complete consumption of the catechol. |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Acts as the base to deprotonate the catechol. |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetone or DMF | Choice of solvent can affect reaction time and temperature. |
| Temperature | Reflux (Acetone) or 60-80 °C (DMF) | |
| Reaction Time | 12 - 24 hours | Monitored by TLC. |
| Yield | ||
| Expected Yield | 70 - 90% | Yield can vary depending on the specific catechol used. |
Visualizations
Caption: Synthetic pathway to a 1,4-benzodioxane lignan precursor.
Caption: Experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Bromination of 1-(1,3-benzodioxol-5-yl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-(1,3-benzodioxol-5-yl)ethanone.
Troubleshooting Guides
Q1: My reaction is producing a significant amount of a dibrominated side product at the alpha-position. How can I favor the formation of the monobrominated product?
A1: The formation of 2,2-dibromo-1-(1,3-benzodioxol-5-yl)ethanone is a common issue, particularly when using an excess of the brominating agent or prolonged reaction times. To promote selective monobromination, consider the following strategies:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). Use no more than 1.0 to 1.1 equivalents relative to the starting ketone.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a controlled temperature. This helps to maintain a low concentration of the brominating agent at any given time, reducing the likelihood of a second bromination event on the already formed monobromo product.
-
Temperature Control: Perform the reaction at a lower temperature. While this may decrease the overall reaction rate, it can significantly improve selectivity for the monobromo product.
-
Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Q2: I am observing bromination on the aromatic ring in addition to the desired alpha-bromination. How can I minimize this side reaction?
A2: The 1,3-benzodioxole ring is electron-rich and therefore susceptible to electrophilic aromatic substitution, leading to the formation of side products such as 6-bromo-1-(1,3-benzodioxol-5-yl)ethanone. To enhance selectivity for alpha-bromination over ring bromination, the following adjustments can be made:
-
Avoid Lewis Acid Catalysts: Strong Lewis acids like AlCl₃ or FeBr₃ are known to promote electrophilic aromatic substitution. Avoid these catalysts if ring bromination is a competing reaction. Acid-catalyzed alpha-bromination (e.g., using acetic acid as a solvent) is generally more selective for the alpha position in the absence of strong Lewis acids.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or under photochemical conditions can favor benzylic (alpha) bromination over aromatic bromination. However, for alpha-bromination of ketones, NBS is often used under acidic or neutral conditions without a radical initiator. In such cases, careful control of other parameters is crucial.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Non-polar solvents may favor radical pathways if initiated, while polar protic solvents are common for acid-catalyzed enolization pathways leading to alpha-bromination.
Q3: The purification of the desired 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone from the side products is proving to be difficult. What purification strategies are recommended?
A3: Separating the desired monobromo ketone from the starting material, dibromo, and ring-brominated side products can be challenging due to their similar polarities. Here are some effective purification techniques:
-
Column Chromatography: This is the most common and effective method. Use a silica gel column with a non-polar/polar solvent gradient system, such as hexane/ethyl acetate or dichloromethane/hexane. Careful selection of the eluent composition is key to achieving good separation.
-
Recrystallization: If the desired product is a solid and can be obtained in sufficient purity after a preliminary purification step, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvents might include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Preparative Thin Layer Chromatography (Prep-TLC): For smaller scale reactions, preparative TLC can be a viable option to isolate the pure product.
Frequently Asked Questions (FAQs)
Q: What are the primary side products observed in the bromination of 1-(1,3-benzodioxol-5-yl)ethanone?
A: The main side products are typically:
-
2,2-dibromo-1-(1,3-benzodioxol-5-yl)ethanone: Formed by the further bromination of the desired monobromo product at the alpha-position.
-
Ring-brominated isomers: Primarily 6-bromo-1-(1,3-benzodioxol-5-yl)ethanone, resulting from electrophilic substitution on the electron-rich aromatic ring. Other isomers are also possible.
Q: What is the general mechanism for the formation of the desired alpha-bromo ketone?
A: Under acidic conditions, the reaction proceeds through an enol intermediate. The carbonyl oxygen of the ketone is first protonated by the acid catalyst, which increases the acidity of the alpha-protons. A weak base (like the solvent or another molecule of the ketone) then removes an alpha-proton to form the enol tautomer. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine (Br₂) to form the alpha-bromo ketone after deprotonation.
Q: How can I confirm the identity and purity of my final product?
A: A combination of spectroscopic techniques is recommended for structural confirmation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.3-4.5 ppm. ¹³C NMR will also show a characteristic shift for the carbon bearing the bromine.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The spectrum will show a strong carbonyl (C=O) absorption, typically around 1680-1700 cm⁻¹.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Data Presentation
| Condition ID | Brominating Agent (Equivalents) | Catalyst | Temperature (°C) | Desired Product Yield (Illustrative %) | Dibromo Side Product (Illustrative %) | Ring Brominated Side Product (Illustrative %) |
| 1 | Br₂ (1.1) | Acetic Acid | 25 | 75 | 15 | 10 |
| 2 | Br₂ (1.5) | Acetic Acid | 25 | 50 | 40 | 10 |
| 3 | Br₂ (1.1) | AlCl₃ (1.1) | 25 | 20 | 10 | 70 |
| 4 | NBS (1.1) | Acetic Acid | 25 | 80 | 10 | 10 |
| 5 | Br₂ (1.1) | Acetic Acid | 0 | 85 | 10 | 5 |
Experimental Protocols
Protocol for Selective Alpha-Monobromination of 1-(1,3-benzodioxol-5-yl)ethanone
This protocol is a general guideline and may require optimization.
Materials:
-
1-(1,3-benzodioxol-5-yl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq.) in glacial acetic acid.
-
Bromine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid from the dropping funnel over a period of 30-60 minutes with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete when the starting material spot has disappeared.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the pure 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Visualizations
Caption: Reaction pathways in the bromination of 1-(1,3-benzodioxol-5-yl)ethanone.
Caption: Experimental workflow for selective alpha-monobromination.
Technical Support Center: Purification of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one via recrystallization.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₇BrO₃ |
| Molecular Weight | 243.05 g/mol [1][2] |
| Melting Point | 86-93 °C[2][3] |
| Appearance | Brown solid[2] |
| CAS Number | 40288-65-1[3] |
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A flowchart of the recrystallization process.
Experimental Protocol
This section details a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally for the best results. Ethanol is a commonly cited solvent for similar α-bromoacetophenones.[4]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding the solvent dropwise until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Troubleshooting and FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1: This can be due to several factors:
-
Insufficient Solvent: You may not have added enough solvent. Continue to add small portions of the hot solvent until the compound dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for your compound at the temperatures used. You may need to select a more polar or higher-boiling solvent. Refer to the solvent selection guide below.
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a significant amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble material.
Q2: No crystals are forming upon cooling.
A2: This is a common issue and can often be resolved with the following techniques:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.
-
-
Supersaturation: The solution may not be saturated enough. Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, or place it in a colder environment like a refrigerator.
Q3: My compound "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the compound is lower than the temperature of the solution.
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow it to cool more slowly.
-
Use a Different Solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.
-
Slow Cooling: Insulate the flask to ensure very slow cooling, which can favor crystal formation over oiling.
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be attributed to several factors:
-
Using Too Much Solvent: Adding an excess of solvent during the dissolution step will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary.
-
Premature Crystallization: If crystals form during a hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Solvent Selection Guide
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures. Based on the structure of this compound and recrystallization data for similar compounds, the following solvents can be considered.
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Ethanol | Polar | 78 | A good starting point for many aromatic ketones.[4] |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Acetone | Polar | 56 | May be too good of a solvent at room temperature. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for a range of polarities. |
| Toluene | Non-polar | 111 | May be suitable if the compound is less polar. |
| Hexane | Non-polar | 69 | Often used as an anti-solvent in mixed solvent systems. |
| Chloroform | Medium | 61 | Has been used for recrystallizing similar compounds. |
Note: A mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be effective if a single solvent does not provide the desired solubility characteristics. In this case, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
References
Technical Support Center: Bromination of 1-(1,3-benzodioxol-5-yl)ethanone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the α-bromination of 1-(1,3-benzodioxol-5-yl)ethanone to synthesize 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, helping users diagnose and resolve problems to optimize their reaction outcomes.
Question: Why is my reaction yield consistently low?
Answer: Low yields can stem from several factors. Incomplete conversion is a primary suspect. The α-bromination of ketones is acid-catalyzed and proceeds through an enol intermediate.[1][2] The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but not the bromine concentration.[2][3]
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., HBr in acetic acid) is used to facilitate the rate-determining enol formation.[1][4]
-
Reaction Temperature: The reaction temperature may be too low. While some protocols are performed at room temperature[5], others may require gentle heating to proceed at a reasonable rate. For similar acetophenone derivatives, temperatures around 90°C have been shown to be effective, driving the reaction to completion.[6]
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[6]
-
Workup Losses: Product may be lost during the aqueous workup. 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone has limited water solubility, but excessive or aggressive extractions can lead to losses. Ensure the organic layers are properly separated and combined.
Question: I am observing multiple products, including a potential dibrominated species. How can I improve selectivity for the desired mono-brominated product?
Answer: The formation of byproducts is a known challenge in the bromination of aryl ketones, with potential for both α,α-dibromination and bromination on the aromatic ring.[7]
-
Control of Stoichiometry: Carefully control the molar ratio of the brominating agent to the ketone. A slight excess of the brominating agent (e.g., a 1.0:1.1 ratio of substrate to bromine) is often optimal to drive the reaction to completion without promoting significant over-bromination.[6]
-
Method of Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise or portion-wise to the reaction mixture.[5] This maintains a low concentration of bromine at any given time, disfavoring secondary reactions.
-
Choice of Brominating Agent: While elemental bromine is common, other reagents like N-Bromosuccinimide (NBS) can offer improved selectivity for α-bromination over aromatic bromination, especially under acid-catalyzed conditions.[4][8]
-
Reaction Conditions: The electron-rich nature of the 1,3-benzodioxole ring makes it susceptible to electrophilic aromatic substitution. Using milder conditions and avoiding strong Lewis acid catalysts can help minimize ring bromination.
Question: The reaction mixture has developed a dark color, and purification is proving difficult. What could be the cause?
Answer: Dark coloration often indicates decomposition or side reactions.
-
Bromine Decomposition: Elemental bromine can decompose, especially in the presence of light or impurities, leading to the formation of HBr and other reactive species that can cause side reactions. Ensure you are using a fresh, high-quality source of bromine.
-
Product Instability: α-bromo ketones can be lachrymatory and may degrade under prolonged heating or exposure to basic conditions. It is advisable to work up the reaction promptly upon completion and avoid unnecessarily high temperatures during solvent removal.
-
Purification: The crude product may require purification by recrystallization or column chromatography to remove colored impurities. A common workup involves washing the organic extract with a sodium bicarbonate solution to neutralize excess acid, followed by water and brine washes.[5]
Question: My starting material appears to be unreacted even after extended reaction times. What should I check?
Answer:
-
Reagent Quality: Verify the purity and activity of your reagents. The starting ketone should be pure[9], and the brominating agent should not be degraded. Impure or old NBS, for instance, can give unreliable results.[8]
-
Solvent Purity: The solvent, often glacial acetic acid, should be anhydrous. Water can interfere with the reaction and potentially hydrolyze the product.[10]
-
Catalyst Activity: Ensure the acid catalyst is active and present in a sufficient amount to promote the necessary keto-enol tautomerism.[4]
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent used for this bromination reaction?
A1: Glacial acetic acid is a commonly used and effective solvent for the α-bromination of ketones like 1-(1,3-benzodioxol-5-yl)ethanone.[1][2][5] It serves both as a solvent and as an acid catalyst to promote the formation of the enol intermediate.[4]
Q2: What are the primary safety concerns when performing this reaction?
A2: Both elemental bromine and the resulting α-bromo ketone product are hazardous.
-
Bromine (Br₂): Is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-bromo-1-(1,3-benzodioxol-5-yl)ethanone: As an α-bromo ketone, it is a potent lachrymator (causes tearing) and is corrosive, causing severe skin burns and eye damage.[11] Handle with extreme care and appropriate PPE.
-
Workup: The reaction workup often involves quenching with water and neutralization with a base like sodium bicarbonate, which can generate gas (CO₂). This should be done carefully to avoid pressure buildup.
Q3: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?
A3: Yes, NBS is a viable alternative and is often preferred as it is a crystalline solid that is easier and safer to handle than liquid bromine.[12] NBS can effectively perform α-bromination of carbonyl compounds under acid-catalyzed conditions.[8] Using NBS can also provide better selectivity and minimize side reactions.[10]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective method. Spot the reaction mixture on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot indicates the reaction is progressing. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[13]
Q5: What is the mechanism of this reaction?
A5: The reaction proceeds via an acid-catalyzed α-substitution.
-
The carbonyl oxygen of the ketone is protonated by the acid catalyst.
-
A base (like the solvent or conjugate base of the acid) removes an α-hydrogen, leading to the formation of an enol intermediate. This is the slow, rate-determining step.[1]
-
The π-bond of the enol acts as a nucleophile and attacks an electrophilic bromine molecule (Br₂).
-
The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone product and regenerating the acid catalyst.[4]
Data and Protocols
Optimization of Reaction Conditions
The following table summarizes key variables that can be adjusted to optimize the reaction, based on studies of similar acetophenone derivatives.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Comment |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Pyridinium Tribromide | NBS is often easier to handle and can be more selective.[8][10] |
| Substrate:Reagent Ratio | 1.0 : 1.0 | 1.0 : 1.1 | 1.0 : 1.5 | A slight excess (1.1 eq) of the brominating agent is often optimal to ensure full conversion while minimizing dibromination.[6] |
| Temperature | 20-25 °C (Room Temp) | 60 °C | 90 °C | Higher temperatures increase the reaction rate but may also increase byproduct formation. 90°C has been shown to be effective for similar substrates.[6] |
| Reaction Time | 2 hours | 3 hours | 4+ hours | Monitor by TLC. A 3-hour reaction time at 90°C was found to be optimal for related compounds to maximize yield before byproducts increase significantly.[6] |
Standard Experimental Protocol (Using Bromine in Acetic Acid)
This protocol is a representative procedure for the α-bromination of 1-(1,3-benzodioxol-5-yl)ethanone.
Materials:
-
1-(1,3-benzodioxol-5-yl)ethanone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1,3-benzodioxol-5-yl)ethanone in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution at room temperature over a period of 1-2 hours.[5][14] Maintain the temperature with a water bath if necessary.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[5]
-
Quenching & Extraction: Carefully pour the reaction mixture into cold water. Extract the aqueous mixture with dichloromethane (or another suitable solvent) multiple times.
-
Washing: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (to neutralize acetic acid - perform carefully due to CO₂ evolution), water, and then brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone. The melting point of the pure product is reported as 86-87 °C.[11]
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
- 6. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. 1-(1,3-Benzodioxol-5-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. echemi.com [echemi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. prepchem.com [prepchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature. A study on a similar acetophenone derivative suggested 90°C as an optimal temperature. - Ensure efficient extraction and recrystallization to minimize product loss. |
| Formation of a Dark-Colored Reaction Mixture | - Decomposition of starting material or product. - Presence of impurities in the starting materials. | - Use purified starting materials. - Control the reaction temperature to avoid overheating. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product is Difficult to Purify (Oily or Gummy Solid) | - Presence of significant amounts of impurities. - Residual solvent. | - Wash the crude product thoroughly with cold water and a suitable organic solvent (e.g., hexane) to remove some impurities. - Recrystallize from an appropriate solvent system. Ethanol or a mixture of ethyl acetate and hexane is often effective. - Dry the product under vacuum to remove residual solvents. |
| Inconsistent Results Between Batches | - Variation in the quality of reagents or solvents. - Inconsistent reaction conditions (temperature, stirring rate, addition rate of bromine). | - Use reagents and solvents from the same batch or ensure consistent quality. - Standardize all reaction parameters and document them carefully for each run. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from side reactions during the bromination of 1-(1,3-benzodioxol-5-yl)ethanone. These include:
-
Unreacted Starting Material: 1-(1,3-benzodioxol-5-yl)ethanone.
-
Dibrominated Byproduct: 1-(1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one. This is more likely to form with an excess of bromine or at higher temperatures.
-
Ring-Brominated Byproducts: Bromination can occur on the electron-rich benzodioxole ring, leading to isomers such as 1-(6-bromo-1,3-benzodioxol-5-yl)-2-bromoethan-1-one.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize the formation of 1-(1,3-Benzodioxol-5-yl)-2,2-dibromoethan-1-one, it is crucial to control the stoichiometry of the reactants. Use a molar ratio of bromine to the starting ketone of 1:1 or slightly less. Slow, dropwise addition of the bromine solution to the ketone solution at a controlled temperature can also help prevent localized areas of high bromine concentration, which can lead to over-bromination.
Q3: What conditions favor bromination on the aromatic ring, and how can it be avoided?
A3: Aromatic ring bromination is a competing reaction, especially because the 1,3-benzodioxole ring is electron-rich and thus activated towards electrophilic substitution. The use of a Lewis acid catalyst (like FeBr₃) would strongly promote ring bromination. To favor α-bromination (on the carbon next to the carbonyl group), the reaction is typically carried out under acidic conditions (e.g., in acetic acid) without a Lewis acid catalyst. These conditions promote the formation of the enol intermediate, which then reacts with bromine at the α-position.
Q4: What is the role of acetic acid in this reaction?
A4: Acetic acid serves as a solvent and also as a catalyst for the enolization of the starting ketone, 1-(1,3-benzodioxol-5-yl)ethanone. The acid-catalyzed enol formation is a key step in the mechanism of α-bromination of ketones.
Q5: What are the recommended safety precautions for this synthesis?
A5: Bromine is a highly corrosive and toxic substance. All manipulations involving bromine should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. The product, this compound, is a lachrymator and is corrosive. Avoid inhalation of its dust or vapors and prevent contact with skin and eyes.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a related compound and should be optimized for specific laboratory conditions.
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) in glacial acetic acid.
-
Prepare a solution of bromine (1.0-1.05 eq) in glacial acetic acid and load it into the dropping funnel.
-
While stirring the ketone solution at room temperature (or cooled in an ice bath to control the initial exotherm), add the bromine solution dropwise over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into a larger beaker containing ice-water to precipitate the crude product.
-
Filter the solid product, wash it with cold water, and then with a small amount of cold hexane to remove some of the unreacted bromine and other non-polar impurities.
-
Dissolve the crude product in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
Visualizations
Logical Relationship of Impurity Formation
Caption: Formation pathways of the desired product and common impurities.
Experimental Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification process.
1H NMR identification of byproducts in alpha-bromination of ketones
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alpha-bromination of ketones. The focus is on the identification of byproducts using 1H NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum shows multiple signals in the α-proton region after performing an alpha-bromination. What are the likely species present?
A: The presence of multiple signals in the region typical for α-protons (protons on the carbon adjacent to the carbonyl group) suggests a mixture of your starting ketone, the desired mono-brominated product, and potentially di-brominated byproducts. The electron-withdrawing effect of the bromine atom causes a downfield shift of the remaining α-protons.
Q2: How can I distinguish between the starting material, the mono-brominated product, and the di-brominated product in the 1H NMR spectrum?
A: You can distinguish between these species by analyzing the chemical shift and multiplicity of the signals corresponding to the α-protons.
-
Starting Ketone: Protons on the α-carbon of a ketone typically appear in the range of 2.1–2.6 ppm.[1][2]
-
Mono-brominated Ketone: The proton on the carbon bearing the bromine atom (α-proton) will be significantly deshielded and will appear further downfield, typically in the range of 4.0-5.0 ppm. If there are protons on the adjacent carbon, this signal will be a multiplet (e.g., a doublet, triplet, or quartet depending on the number of adjacent protons).
-
Di-brominated Ketone: If di-bromination occurs at the same α-carbon, the signal for the α-proton will disappear. If di-bromination occurs on different α-carbons of a symmetrical ketone, you will observe the disappearance of the original α-proton signals and the appearance of new signals for the methine protons (CH-Br).
Q3: I observe a singlet around 4.5 ppm in my 1H NMR spectrum. What could this be?
A: A singlet in this region could indicate the formation of an α-bromo ketone where the brominated carbon has no adjacent protons to couple with. This is common for the bromination of methyl ketones, where the CH3 group is converted to a CH2Br group, which would appear as a singlet.
Q4: My reaction seems to have stalled, and I have a significant amount of unreacted starting material. What are the possible causes?
A: Incomplete conversion can be due to several factors:
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Insufficient Brominating Agent: Ensure you are using at least a stoichiometric amount of the brominating agent (e.g., Br2 or NBS). A slight excess (1.05-1.1 equivalents) is often used to drive the reaction to completion.[3]
-
Low Reaction Temperature: The rate of enol or enolate formation, which is often the rate-determining step, is temperature-dependent.[4] If the temperature is too low, the reaction may proceed very slowly.
-
Inefficient Acid or Base Catalysis: The reaction is catalyzed by acid or base.[5][6] Ensure the catalyst is active and present in a sufficient amount. For acid-catalyzed reactions, glacial acetic acid is a common solvent and catalyst.[7][8]
Q5: I am seeing a significant amount of di-brominated product. How can I minimize this byproduct?
A: The formation of di-brominated byproducts is a common issue, especially under basic conditions.[9] Here are some strategies to minimize it:
-
Control Stoichiometry: Use only a slight excess of the brominating agent. Adding the brominating agent slowly to the reaction mixture can also help to maintain a low concentration of it at any given time, disfavoring over-bromination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for mono-bromination.
-
Acid Catalysis: Acid-catalyzed bromination is generally more selective for mono-bromination than base-catalyzed bromination.[9] This is because the first bromine atom deactivates the enol for further electrophilic attack.
Troubleshooting Guide: 1H NMR Signal Identification
This table summarizes the expected 1H NMR chemical shifts for a generic ketone, its α-bromo derivative, and a potential di-bromo byproduct.
| Compound Type | Proton Environment | Typical Chemical Shift (ppm) | Multiplicity Example (Coupling with CH2) |
| Starting Ketone | R-CO-CHH -CH2-R' | 2.1 - 2.6[1][2] | Triplet |
| α-Mono-bromo Ketone | R-CO-CHBr -CH2-R' | 4.0 - 5.0 | Triplet |
| α,α'-Di-bromo Ketone | R'-CHBr -CO-CHBr -R' | 4.0 - 5.5 | (Varies based on symmetry and coupling) |
| Unreacted Methyl Ketone | R-CO-CH3 | ~2.1 | Singlet |
| Mono-brominated Methyl Ketone | R-CO-CH2 Br | ~4.5 | Singlet |
Experimental Protocols
General Procedure for Acid-Catalyzed Alpha-Bromination of a Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Ketone (1.0 eq)
-
Glacial Acetic Acid (solvent)
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Bromine (Br2) or N-Bromosuccinimide (NBS) (1.05 eq)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution (to quench excess bromine)
-
Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ketone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the brominating agent in glacial acetic acid or an appropriate solvent dropwise to the stirred ketone solution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a separatory funnel containing cold water and dichloromethane.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (until the red-brown color of bromine disappears), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visual Troubleshooting Workflows
Caption: Reaction pathway for alpha-bromination leading to the desired mono-brominated product and a potential di-brominated byproduct.
Caption: A logical workflow to identify components in a crude reaction mixture from an alpha-bromination using 1H NMR spectroscopy.
References
- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one.
Troubleshooting Guide
Low yield in the α-bromination of 3',4'-(methylenedioxy)acetophenone can be attributed to several factors, from suboptimal reaction conditions to the purity of starting materials. This guide provides a structured approach to identifying and resolving common issues.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Brominating Agent | Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide (NBS), Pyridine Hydrobromide Perbromide). The purity of NBS can be checked by titration. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally. A study on related acetophenones found 90°C for 3 hours to be effective with pyridine hydrobromide perbromide.[1] |
| Poor Quality Starting Material | Ensure the 3',4'-(methylenedioxy)acetophenone is pure and dry. Impurities can interfere with the reaction. |
| Deactivated Aromatic Ring | While the methylenedioxy group is activating, other substituents or impurities could deactivate the alpha-position. Ensure the starting material is correct. |
Problem: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Ring Bromination | The electron-donating nature of the 1,3-benzodioxole ring makes it susceptible to electrophilic substitution. To favor side-chain bromination, use milder and more selective brominating agents like NBS or pyridine hydrobromide perbromide. Conducting the reaction under acidic conditions can also help suppress ring bromination. |
| Over-bromination (Formation of Di-bromo Product) | The mono-brominated product can be more reactive to further bromination than the starting material. To achieve selective mono-bromination, carefully control the stoichiometry. Use a 1.0:1.0 or slightly less than 1.0 molar ratio of the acetophenone to the brominating agent. |
| Unidentified Side Reactions | Complex reaction mixtures can result from various side reactions. Purification by column chromatography or recrystallization from a suitable solvent like ethanol can help isolate the desired product. |
Problem: Difficult Product Isolation/Purification
| Potential Cause | Suggested Solution |
| Product is an Oil or Low-Melting Solid | While this compound is a solid, impurities can result in an oily product. Purification by column chromatography might be necessary before a successful recrystallization can be achieved. |
| Co-precipitation of Byproducts | If byproducts are co-precipitating with the desired product during workup, try alternative workup procedures. For instance, after quenching the reaction, perform an extraction with a suitable organic solvent, followed by washing the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this synthesis?
A1: The most frequent issues leading to low yield are the formation of side products, namely through ring bromination and over-bromination at the alpha-position. The activated nature of the 1,3-benzodioxole ring makes it prone to electrophilic attack by bromine.
Q2: How can I minimize the formation of the ring-brominated byproduct?
A2: To minimize ring bromination, it is crucial to choose the right brominating agent and reaction conditions. Milder reagents such as N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide are generally more selective for the alpha-position compared to molecular bromine (Br₂). Running the reaction under acidic conditions, for example in acetic acid, can also favor the desired side-chain bromination.
Q3: I am observing a significant amount of the di-brominated product. What should I do?
A3: The formation of the di-bromoacetophenone derivative is typically due to an excess of the brominating agent. It is recommended to use a strict 1:1 stoichiometry of your starting material to the brominating agent. In some cases, using a slight excess of the starting acetophenone can help to consume the brominating agent and prevent over-bromination.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Ethanol is a commonly used and effective solvent for the recrystallization of α-bromoacetophenone derivatives.
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and heptane) to separate the starting material, the desired product, and any byproducts. This will allow you to determine the optimal reaction time and prevent the formation of unwanted side products.
Data Presentation
Table 1: Effect of Brominating Agent on the Yield of α-Bromo-4-chloroacetophenone
| Brominating Agent | Yield (%) |
| Pyridine Hydrobromide Perbromide | 85 ± 4 |
| Cupric Bromide (CuBr₂) | 60 ± 6 |
| N-Bromosuccinimide (NBS) | - |
| Data adapted from a study on the bromination of 4-chloroacetophenone under specific conditions.[1] "-" indicates an insufficient amount of product for separation and purification. |
Table 2: Effect of Reaction Time on the Yield of Various α-Bromoacetophenone Derivatives
| Reaction Time (hours) | 4-Trifluoromethylacetophenone (%) | 4-Trifluoromethoxyacetophenone (%) | 4-Chloroacetophenone (%) |
| 2 | 85 ± 5 | 84 ± 6 | 82 ± 5 |
| 3 | 90 ± 5 | 88 ± 6 | 85 ± 4 |
| 4 | 86 ± 4 | 86 ± 5 | 84 ± 3 |
| Reaction conditions: acetophenone derivative to pyridine hydrobromide perbromide ratio of 1.0:1.1 at 90°C.[1] |
Experimental Protocols
Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid
This protocol is adapted from a general procedure for the α-bromination of acetophenone derivatives.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3',4'-(methylenedioxy)acetophenone (1.0 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 90°C and maintain this temperature with stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Filter the solid product, wash it with cold water, and then dry it. Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina
This protocol is based on a general method for the selective α-bromination of acetophenones.[2]
-
Reaction Setup: To a solution of 3',4'-(methylenedioxy)acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).
-
Addition of Brominating Agent: Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture and filter to remove the alumina. Wash the alumina with a small amount of methanol.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting logic for low yield synthesis.
Caption: General experimental workflow for the synthesis.
References
Technical Support Center: Bromination of 1-(1,3-benzodioxol-5-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in preventing the over-bromination of 1-(1,3-benzodioxol-5-yl)ethanone, a key intermediate in various synthetic pathways.
Troubleshooting Guide: Over-bromination and Side Reactions
Over-bromination, leading to the formation of di-brominated and ring-brominated byproducts, is a common challenge in the synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone. The following table outlines potential issues, their probable causes, and recommended solutions to achieve selective mono-bromination at the α-position.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of α,α-dibromo-1-(1,3-benzodioxol-5-yl)ethanone | 1. Excess Brominating Agent: Using more than one equivalent of bromine or other brominating agents. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material. 3. Elevated Reaction Temperature: Higher temperatures can increase the rate of the second bromination. | 1. Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. 2. Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS and quench the reaction promptly upon consumption of the starting material. 3. Temperature Control: Maintain a low to moderate reaction temperature (e.g., 0-25 °C). |
| Bromination on the Aromatic Ring | 1. Presence of Lewis Acid Catalysts: Catalysts like FeBr₃ or AlCl₃ can promote electrophilic aromatic substitution. 2. Highly Activating Nature of the Benzodioxole Ring: The electron-donating nature of the methylenedioxy group makes the aromatic ring susceptible to electrophilic attack. 3. Use of Certain Brominating Agents: Some reagents are more prone to effecting ring bromination. | 1. Avoid Lewis Acids: Conduct the reaction in the absence of Lewis acid catalysts. 2. Controlled Conditions: Use milder brominating agents and well-controlled reaction conditions (temperature, solvent). 3. Choice of Reagent: Consider using N-bromosuccinimide (NBS) in the presence of a radical initiator for benzylic bromination, although for α-keto bromination, ionic pathways are more common. For α-bromination, bromine in acetic acid is a standard method. |
| Low Yield of the Mono-brominated Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Product: Harsh reaction conditions or work-up procedures can lead to product decomposition. 3. Complex Reaction Mixture: Formation of multiple byproducts makes purification difficult and reduces the isolated yield. | 1. Optimize Reaction Time: Monitor the reaction to ensure complete consumption of the starting material. 2. Mild Work-up: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize acid and quench excess bromine. Avoid prolonged exposure to strong acids or bases. 3. Purification Strategy: Employ column chromatography for careful separation of the desired product from byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the bromination of 1-(1,3-benzodioxol-5-yl)ethanone and how can I minimize it?
A1: The most common byproduct is the α,α-dibrominated ketone. To minimize its formation, it is crucial to control the stoichiometry of the brominating agent, typically using a slight excess (around 1.05 to 1.1 equivalents). Additionally, maintaining a controlled temperature and monitoring the reaction to stop it once the starting material is consumed are key to preventing the second bromination.
Q2: Can ring bromination occur, and what conditions favor it?
A2: Yes, ring bromination is a potential side reaction due to the electron-rich nature of the 1,3-benzodioxole ring system. Conditions that favor ring bromination include the presence of Lewis acid catalysts (e.g., FeBr₃, AlCl₃) and the use of harsher brominating agents or higher reaction temperatures. To avoid this, perform the reaction in the absence of Lewis acids and under milder conditions.
Q3: What is a recommended solvent for this reaction?
A3: Glacial acetic acid is a commonly used solvent for the α-bromination of ketones with molecular bromine.[1] It facilitates the enolization of the ketone, which is a key step in the reaction mechanism. Other solvents like diethyl ether or dichloromethane can also be used, depending on the chosen brominating agent.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to distinguish between the starting material, the desired mono-brominated product, and any di-brominated byproducts. The disappearance of the starting material spot is a good indicator to stop the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: Are there alternative brominating agents to molecular bromine (Br₂)?
A5: Yes, several other brominating agents can be used. N-bromosuccinimide (NBS) is a milder and easier-to-handle alternative to liquid bromine. Other reagents like pyridinium tribromide (PyBr₃) or cupric bromide (CuBr₂) can also be employed and may offer better selectivity in some cases. The choice of reagent will depend on the specific reaction conditions and the desired outcome.
Experimental Protocol: Selective α-Monobromination of 1-(1,3-benzodioxol-5-yl)ethanone
This protocol is adapted from a similar procedure for the α-bromination of a related ketone and is designed to favor the formation of the mono-brominated product.[1]
Materials:
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1-(1,3-benzodioxol-5-yl)ethanone
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Molecular Bromine (Br₂)
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Glacial Acetic Acid
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(1,3-benzodioxol-5-yl)ethanone (1 equivalent) in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
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In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid.
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Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
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Once the starting material is consumed (typically 1-3 hours), carefully quench the reaction by pouring it into a beaker of ice water.
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Extract the aqueous mixture with dichloromethane (2 x volume of the aqueous layer).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Data Presentation
The following table presents expected outcomes for the bromination of 1-(1,3-benzodioxol-5-yl)ethanone under different conditions, based on general principles of aromatic ketone bromination. Precise yields will vary depending on specific experimental execution.
| Condition | Brominating Agent | Equivalents of Brominating Agent | Temperature | Expected Major Product | Expected Minor Product(s) |
| A (Selective) | Br₂ in Acetic Acid | 1.05 - 1.1 | 0 - 25 °C | α-monobromo ketone | α,α-dibromo ketone, unreacted starting material |
| B (Over-bromination) | Br₂ in Acetic Acid | > 1.5 | 25 - 50 °C | α,α-dibromo ketone | α-monobromo ketone, ring-brominated products |
| C (Ring Bromination) | Br₂ with FeBr₃ | 1.1 | 25 °C | Ring-brominated ketone(s) | α-monobromo ketone |
| D (Mild Conditions) | NBS | 1.1 | Room Temperature | α-monobromo ketone | Unreacted starting material |
Visualizations
Logical Workflow for Troubleshooting Over-bromination
The following diagram illustrates a decision-making process for troubleshooting over-bromination during the synthesis of 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Caption: Troubleshooting workflow for over-bromination.
Signaling Pathway of α-Bromination of a Ketone
The following diagram illustrates the acid-catalyzed α-bromination of a ketone, which proceeds through an enol intermediate.
Caption: Acid-catalyzed α-bromination pathway.
References
Technical Support Center: Aryl Ketone Bromination
Welcome to the technical support center for the bromination of aryl ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding various bromination techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using traditional molecular bromine (Br₂) for the bromination of aryl ketones?
Molecular bromine is a hazardous and corrosive fuming liquid that requires specialized handling and transportation.[1] Its use can lead to the formation of unwanted byproducts and may exhibit low bromine atom efficiency.[1] For aryl ketones, controlling the regioselectivity between α-bromination (on the carbon adjacent to the carbonyl) and nuclear bromination (on the aromatic ring) can be challenging.
Q2: N-Bromosuccinimide (NBS) is a common alternative. What are its primary advantages and disadvantages?
-
Advantages: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[2] It can provide a low, constant concentration of bromine during the reaction, which can improve selectivity in some cases.[2]
-
Disadvantages: The selectivity of NBS bromination can be highly dependent on reaction conditions such as the solvent, catalyst, and presence of radical initiators.[3] Without careful control, it can lead to a mixture of α-brominated, multiply brominated, and nuclear brominated products.[4] The succinimide byproduct can sometimes be difficult to remove from the reaction mixture.[4]
Q3: What is the role of a radical initiator like AIBN or benzoyl peroxide in NBS bromination?
Radical initiators are typically used to promote allylic or benzylic brominations via a free radical mechanism.[3] For aryl ketones, this can favor bromination at a benzylic position if one is present. However, for α-bromination of the ketone, an acid or base catalyst is often used to promote enol or enolate formation, which then reacts with the bromine source.
Q4: Can NBS be used for nuclear bromination of aryl ketones?
Yes, under certain conditions, NBS can favor nuclear bromination. For aryl ketones with strongly activating groups on the aromatic ring, using a catalyst like neutral alumina in a polar aprotic solvent such as acetonitrile can lead to selective nuclear bromination.[3]
Q5: What are the benefits of using Copper(II) Bromide (CuBr₂) as a brominating agent?
CuBr₂ is a solid reagent that can effect the α-bromination of ketones, often with good selectivity.[5] The reaction is believed to proceed through a copper-bound enolate intermediate.[6] This method can be advantageous as it avoids the use of elemental bromine and can be performed under relatively mild conditions.
Q6: How does the HBr/DMSO system work for brominating aryl ketones?
The combination of hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) provides an efficient system for the α-bromination of aryl ketones.[7][8] In this system, DMSO acts as a mild oxidant, and HBr serves as the bromine source.[8] This method is considered milder and less toxic than using selenium dioxide.[7] The reaction is believed to involve the in-situ generation of bromine.[7][9][10]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction with NBS
| Possible Cause | Troubleshooting Step |
| Impure NBS | Recrystallize the NBS from water before use. |
| Lack of Initiation | If a radical reaction is desired, ensure a suitable radical initiator (e.g., AIBN, benzoyl peroxide) or a light source (e.g., incandescent lamp) is used.[11] For ionic pathways, the addition of a catalytic amount of acid (like acetic acid or a drop of HBr) can help initiate the reaction by promoting enolization.[4][11] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. For α-bromination, solvents like methanol with acidic alumina can be effective.[3] For nuclear bromination, acetonitrile with neutral alumina may be preferred.[3] Non-polar solvents like CCl₄ are often used for radical brominations. |
| Reaction performed under inert atmosphere | Some radical brominations with NBS work better in the presence of trace amounts of oxygen and do not require an inert atmosphere.[11] Consider running the reaction under a drying tube instead of a nitrogen or argon blanket.[11] |
Issue 2: Lack of Selectivity (Mixture of Products) with NBS
| Possible Cause | Troubleshooting Step |
| Formation of multiple brominated products | This often occurs when the reaction is left for too long or with an excess of NBS. Try reducing the reaction time and using a stoichiometric amount of NBS (or a slight excess, e.g., 1.1 equivalents). Monitor the reaction progress by TLC. |
| Mixture of α- and nuclear bromination | The regioselectivity is highly dependent on the substrate and reaction conditions. For aryl ketones with electron-donating groups, nuclear bromination is more likely. To favor α-bromination, consider using acidic conditions (e.g., acidic alumina in methanol) which may deactivate the ring towards electrophilic attack.[3] To favor nuclear bromination on activated rings, use neutral alumina in acetonitrile.[3] |
| Radical vs. Ionic Pathway Competition | The presence of light or radical initiators will favor a radical pathway, while acidic or basic conditions will favor an ionic pathway through the enol or enolate. Ensure your reaction setup (light exclusion, choice of catalyst) is appropriate for the desired outcome. |
Issue 3: Difficult Purification of the Product
| Possible Cause | Troubleshooting Step |
| Succinimide byproduct contamination | Succinimide is soluble in water. An aqueous workup, potentially with a mild base like sodium bicarbonate, can help remove it.[4] In some cases, if the product is not soluble in a non-polar solvent like diethyl ether or pentane, the crude mixture can be washed with it to remove the succinimide. |
| Multiple brominated products | If a mixture of mono-, di-, and poly-brominated products is formed, careful column chromatography is often required for separation. It is best to optimize the reaction conditions to maximize the yield of the desired product to simplify purification. |
Data Presentation
Table 1: Comparison of Alternative Brominating Agents for Aryl Ketones
| Brominating Agent/System | Typical Substrate | Catalyst/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| NBS / Acidic Al₂O₃ | Aryl ketones with moderate activating/deactivating groups | Acidic Al₂O₃ | Methanol | Reflux | 10-20 min | ~90 | [3] |
| NBS / Neutral Al₂O₃ | Aryl ketones with high activating groups | Neutral Al₂O₃ | Acetonitrile | Reflux | 10-20 min | ~94 | [3] |
| CuBr₂ | Acetophenone | None | Chloroform-Ethyl Acetate | Reflux | 3 hr | 68-73 | |
| HBr / DMSO | Aryl methyl ketones | None | HBr (48%), DMSO | 40 | 10 hr | N/A* | [7] |
| DMSO / (COBr)₂ | Various ketones | None | Dichloromethane | 0 to RT | 5-15 min | 79-97 | [12] |
*Yields not specified for the brominated intermediate, as the study focused on the subsequent sulfonium salt formation.
Experimental Protocols
Protocol 1: α-Bromination of an Aryl Ketone using NBS and Acidic Alumina[3]
-
To a solution of the aryl ketone (10 mmol) in methanol (20 mL), add N-bromosuccinimide (12 mmol) and 10% (w/w) acidic alumina.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 10-20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the alumina and wash it with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the α-bromo aryl ketone.
Protocol 2: Nuclear Bromination of an Activated Aryl Ketone using NBS and Neutral Alumina[3]
-
In a round-bottom flask, dissolve the aryl ketone with a high activating group (10 mmol) in acetonitrile (20 mL).
-
Add N-bromosuccinimide (12 mmol) and 10% (w/w) neutral alumina to the solution.
-
Reflux the mixture for the time indicated by TLC analysis (typically 10-20 minutes).
-
Once the starting material is consumed, cool the flask to room temperature.
-
Remove the alumina by filtration and rinse the solid with acetonitrile.
-
Combine the filtrates and remove the solvent in vacuo.
-
The resulting crude product can be purified by column chromatography.
Protocol 3: α-Bromination of an Aryl Ketone using HBr/DMSO[8]
-
In a sealed flask, dissolve the aryl methyl ketone (39.5 mmol) in a mixture of 48% hydrobromic acid (20 mL) and dimethyl sulfoxide (20 mL).
-
Heat the mixture at 40 °C for 10 hours.
-
Cool the reaction mixture.
-
Add ethyl acetate (15 mL) and diethyl ether (15 mL) and stir for 30 minutes.
-
Allow the mixture to stand overnight in a refrigerator.
-
Isolate the product, which in this case is the dimethyl aryl acylsulfonium bromide, a derivative of the initially formed α-bromo ketone.
Visualizations
Caption: General workflow for the bromination of aryl ketones.
References
- 1. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient bromination of olefins, alkynes, and ketones with dimethyl sulfoxide and hydrobromic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. A Highly Efficient Method for the Bromination of Alkenes, Alkynes and Ketones Using Dimethyl Sulfoxide and Oxalyl Bromide [organic-chemistry.org]
Improving selectivity in the alpha-bromination of substituted acetophenones
Welcome to the technical support center for the alpha-bromination of substituted acetophenones. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the alpha-bromination of acetophenones and why is it a significant reaction?
A1: The alpha-bromination of acetophenones is a chemical reaction that selectively introduces a bromine atom at the carbon atom adjacent to the carbonyl group (the α-position).[1][2] These resulting α-bromoacetophenones are highly valuable intermediates in organic synthesis.[3][4] They serve as crucial building blocks for a wide range of pharmaceuticals, including anti-inflammatory agents and β-blockers, as well as agrochemicals and other fine chemicals.[1][3][4] The presence of two electrophilic sites (the carbonyl carbon and the α-carbon) makes them versatile precursors for constructing complex molecular structures, particularly heterocyclic compounds.[1][5]
Q2: What are the primary challenges in achieving selective alpha-bromination of substituted acetophenones?
A2: The main challenges include:
-
Over-bromination: The formation of di- or tri-brominated products, as the monobrominated product can sometimes be more reactive than the starting material.[6]
-
Ring Bromination: For acetophenones with electron-rich aromatic rings, electrophilic substitution on the ring can compete with the desired alpha-bromination.[3][6][7]
-
Regioselectivity: In unsymmetrical ketones, controlling which α-carbon is brominated can be difficult, although for acetophenones, the primary site is the methyl group.[2]
-
Safety and Handling: Traditional reagents like liquid bromine are highly toxic, corrosive, and can lead to exothermic and non-selective reactions.[4][8]
Q3: What are the common brominating agents and their respective advantages and disadvantages?
A3: Several reagents are used for alpha-bromination, each with its own profile:
-
Liquid Bromine (Br₂): Highly reactive but often lacks selectivity and poses significant safety hazards due to its toxicity and corrosiveness.[4][8]
-
N-Bromosuccinimide (NBS): A solid, safer, and easier-to-handle alternative to liquid bromine. It often provides better selectivity for monobromination, especially when used with a catalyst.[4][8][9] However, it can have poor thermal stability in some common solvents.[4]
-
Pyridine Hydrobromide Perbromide (PHPB): A stable, solid reagent that is considered a safer carrier of bromine, offering high efficiency and selectivity.[4][5][6]
-
Copper(II) Bromide (CuBr₂): Another solid reagent that can be used, but may suffer from lower reactivity or require longer reaction times.[4]
-
In-situ Generated Bromine: Electrochemical methods can generate the brominating species in situ from halide salts like NH₄Br, avoiding the handling of hazardous bromine and offering high selectivity.[3][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Over-bromination leading to α,α-dibromoacetophenone
Q: What is the primary cause of over-bromination in my reaction?
A: Over-bromination, the formation of di- and tri-halogenated products, is a common side reaction.[9][11][12] Under basic conditions, the initial monobromination makes the remaining α-hydrogen more acidic due to the electron-withdrawing effect of the first bromine atom, leading to faster subsequent brominations.[2][6] Even under acidic conditions, using an excess of the brominating agent or prolonged reaction times can lead to the formation of these byproducts.[6][12]
Q: How can I improve selectivity for the monobrominated product?
A: To achieve selective monobromination, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants. Use a 1:1 ratio of acetophenone to the brominating agent, or even a slight excess of the acetophenone.[6][7]
-
Use Acidic Conditions: Performing the reaction under acidic conditions is crucial, as the rate-determining step is the formation of the enol.[1][13] Each successive halogenation is slower than the first because the introduced halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable.[2]
-
Choose Milder Reagents: Employ more selective and milder brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide.[6]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed to prevent further bromination.[3][6] For example, optimal conditions for one procedure using pyridine hydrobromide perbromide were found to be 90°C for 3 hours.[6]
Issue 2: Bromination on the Aromatic Ring
Q: My results show bromination on the aromatic ring instead of the desired alpha-position. Why is this occurring?
A: Aromatic ring bromination is a competing electrophilic substitution reaction. It is particularly prevalent when the substituted acetophenone contains strong electron-donating groups (e.g., hydroxyl -OH, methoxy -OCH₃) which activate the aromatic ring, making it more nucleophilic than the enol.[6][7]
Q: How can I ensure the reaction is selective for the alpha-position (side-chain)?
A: To favor side-chain bromination, you must decrease the nucleophilicity of the aromatic ring relative to the enol intermediate.
-
Protect Activating Groups: If your substrate has a strong activating group like a hydroxyl (-OH), protect it before carrying out the bromination. For instance, converting a hydroxyl group to a benzyl ether can lead to exclusive side-chain bromination.[6][7]
-
Use a Selective Method: Electrocatalytic methods often provide high selectivity for the α-position even with electron-rich substrates.[3] Similarly, methods using reagents like NBS can be optimized for side-chain selectivity.[8]
Issue 3: Low Yield or Slow Reaction Rate
Q: My reaction is not proceeding to completion or the yield is very low. What could be the cause?
A: Several factors can lead to a slow or incomplete reaction:
-
Deactivated Aromatic Ring: Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) on the aromatic ring can deactivate the system, making the formation of the enol intermediate—the rate-determining step in acid-catalyzed reactions—more difficult.[6][7]
-
Insufficient Catalyst: In acid-catalyzed reactions, the concentration of the acid is critical for the rate of enolization.[13][14]
-
Low Temperature: While controlling temperature is important to prevent side reactions, excessively low temperatures may significantly slow down the reaction rate.[4] For example, with pyridine hydrobromide perbromide, yields were low below 80°C.[4]
Q: What steps can I take to improve the yield and reaction rate?
A: To improve reaction outcomes:
-
Adjust Reaction Conditions: For substrates with electron-withdrawing groups, you may need to use harsher conditions, such as higher temperatures or a more reactive brominating system, while carefully monitoring for side products.[6]
-
Optimize Catalyst Loading: Ensure the appropriate amount of acid catalyst is used to facilitate enol formation.
-
Consider Alternative Methods: For challenging substrates, explore different methodologies. Microwave-assisted synthesis or continuous flow reactors have been shown to improve yields and reduce reaction times significantly.[8][11][15]
Data Presentation: Comparison of Bromination Methods
The following tables summarize quantitative data from various studies on the alpha-bromination of acetophenones, allowing for easy comparison of different methods and conditions.
Table 1: Electrocatalytic Bromination of Substituted Acetophenones [3]
| Substrate | Bromide Source | Electrolyte/Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|
| Acetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 80 |
| 4-Methylacetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 78 |
| 4-Methoxyacetophenone | NH₄Br | H₂SO₄ (cat.) | Pt/Pt electrodes, 100 mA cm⁻², 2F charge, H₂O:CH₃CN (80:20) | 75 |
Table 2: Bromination using Pyridine Hydrobromide Perbromide [5]
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 |
| 4-Trifluoromethylacetophenone | Acetic Acid | 90 | 3 | 90 |
Table 3: Microwave-Assisted Bromination with NBS [8]
| Substrate | Catalyst (10 mol%) | Solvent | Temperature | Time (min) | Conversion (%) |
|---|---|---|---|---|---|
| Acetophenone | PTSA | CH₃CN | Reflux | 10 | >99 |
| Acetophenone | PTSA | CH₂Cl₂ | Reflux | 30 | >99 |
| Acetophenone | PTSA | Dioxane | 100°C | 30 | 95 |
NBS = N-Bromosuccinimide, PTSA = p-Toluenesulfonic acid
Experimental Protocols
Below are detailed methodologies for key alpha-bromination experiments.
Protocol 1: Acid-Catalyzed Bromination using Pyridine Hydrobromide Perbromide[6]
-
Preparation: In a round-bottom flask, dissolve the desired substituted acetophenone (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 90°C with constant stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Filter the solid product, wash it thoroughly with cold water, and allow it to dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: NBS Bromination Catalyzed by Acidic Alumina[3]
-
Preparation: In a round-bottom flask, combine the substituted acetophenone (10 mmol), N-bromosuccinimide (NBS) (12 mmol), and acidic alumina (Al₂O₃) (10% w/w of the substrate).
-
Solvent Addition: Add methanol (20 mL) to the flask.
-
Reaction: Attach a reflux condenser and place the flask on a magnetic stirrer with a heating mantle. Heat the mixture to reflux and maintain reflux with stirring.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the solid alumina catalyst. Wash the collected catalyst with a small amount of fresh methanol.
-
Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 3: Electrocatalytic α-Bromination[3]
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving the required amount of ammonium bromide (NH₄Br) in an 80:20 mixture of water and acetonitrile. Add a catalytic amount of sulfuric acid.
-
Cell Setup: Add the acetophenone substrate (10 mmol) to the electrolyte solution in an undivided electrochemical cell. Place two platinum foil electrodes (e.g., 1 cm x 1 cm) into the cell to serve as the anode and cathode.
-
Electrolysis: Begin stirring the solution at ambient temperature (30-35 °C). Connect the electrodes to a DC power supply and apply a constant current density of 100 mA cm⁻². Continue the electrolysis until a charge of 2 Faradays per mole of acetophenone has passed.
-
Extraction: After electrolysis, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the organic layers, wash first with water, then with brine, and finally dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. akjournals.com [akjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Degradation of α-Bromoketones Under Basic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with α-bromoketones under basic conditions. The primary focus is on the Favorskii rearrangement and competing degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Favorskii Rearrangement Product
Q: My Favorskii rearrangement is giving a low yield. What are the potential causes and how can I improve it?
A: Low yields in a Favorskii rearrangement can be attributed to several factors, primarily related to reaction conditions and the stability of intermediates. Here are some common causes and troubleshooting steps:
-
Sub-optimal Base Choice: The selection of the base is critical. Alkoxides, like sodium methoxide or ethoxide, are commonly used to produce ester products, while hydroxides yield carboxylic acids.[1][2] The concentration of the base can also significantly impact the yield. In some cases, increasing the methoxide concentration has been shown to markedly increase the yield of the Favorskii ester at the expense of side products.
-
Presence of Water: Anhydrous conditions are crucial, especially when an ester is the desired product. The presence of water can lead to the formation of the corresponding carboxylic acid, reducing the yield of the ester. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reaction Temperature: The reaction temperature can influence the reaction rate and the prevalence of side reactions. While the reaction is often carried out at elevated temperatures (e.g., 55 °C), for some substrates, lower temperatures may be required to minimize degradation or side product formation.[3][4] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Steric Hindrance: Bulky substituents on the α-bromoketone can hinder the intramolecular cyclization to the cyclopropanone intermediate, leading to lower yields.[5] In such cases, longer reaction times or a stronger, less-hindered base might be necessary.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS). If the starting material is not fully consumed, consider extending the reaction time or increasing the temperature.
Issue 2: Formation of α,β-Unsaturated Ketone as a Major Byproduct
Q: I am observing a significant amount of an α,β-unsaturated ketone in my reaction mixture instead of the expected rearranged product. Why is this happening and how can I prevent it?
A: The formation of an α,β-unsaturated ketone is a common side reaction known as dehydrobromination, which competes with the Favorskii rearrangement.[1][2] This occurs via an E2 elimination mechanism.[6]
-
Base Choice: Sterically hindered bases, such as potassium tert-butoxide, are known to favor elimination reactions. Using a less hindered base, like sodium methoxide or sodium hydroxide, can favor the Favorskii rearrangement.
-
Substrate Structure: The presence of an acidic proton on the carbon adjacent to the bromine-bearing carbon makes the substrate susceptible to elimination. If the substrate is particularly prone to elimination, it may be challenging to suppress this pathway completely.
-
Reaction Temperature: Higher temperatures can sometimes favor elimination over substitution or rearrangement. Running the reaction at a lower temperature may increase the selectivity for the Favorskii product.
Issue 3: Presence of α-Hydroxy Ketone or Epoxide in the Product Mixture
Q: My product mixture contains unexpected α-hydroxy ketone or epoxide byproducts. What leads to their formation and how can I minimize them?
A: The formation of α-hydroxy ketones and epoxides are other possible degradation pathways for α-bromoketones under basic conditions.
-
α-Hydroxy Ketone Formation: This can occur through direct nucleophilic substitution (SN2) of the bromide by a hydroxide ion. This is more likely to occur if water is present in the reaction mixture when using hydroxide bases. To minimize this, ensure anhydrous conditions if the rearranged product is the desired outcome.
-
Epoxide Formation: The formation of an epoxide can occur via an intramolecular SN2 reaction. The base first deprotonates the hydroxyl group of a halohydrin intermediate, which can be formed by the reduction of the ketone. If a reducing agent like sodium borohydride is present, this pathway becomes more probable.[7] The resulting alkoxide then displaces the adjacent bromide to form the epoxide ring.[8][9] To avoid this, ensure that no unintended reducing agents are present in the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Favorskii rearrangement?
A1: The generally accepted mechanism for the Favorskii rearrangement of an enolizable α-bromoketone involves the following steps:
-
Enolate Formation: A base abstracts an acidic α'-proton from the carbon on the side of the ketone away from the bromine atom, forming a resonance-stabilized enolate.[10]
-
Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where the nucleophilic carbon attacks the carbon bearing the bromine, displacing the bromide and forming a strained cyclopropanone intermediate.[3][10]
-
Nucleophilic Attack: The base (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone.[1]
-
Ring Opening: The three-membered ring opens to form a more stable carbanion. The ring opening generally occurs to give the more stable carbanion (e.g., primary over secondary).[10]
-
Protonation: The carbanion is protonated by the solvent (e.g., water or alcohol) to yield the final carboxylic acid or ester product.[3]
For α-haloketones that cannot form an enolate (i.e., lack α'-hydrogens), a "quasi-Favorskii" or "pseudo-Favorskii" rearrangement can occur through a different mechanism that does not involve a cyclopropanone intermediate.[1][11]
Q2: How does the choice of base affect the product of a Favorskii rearrangement?
A2: The choice of base determines the type of carboxylic acid derivative obtained:[1][12]
-
Hydroxide bases (e.g., NaOH, KOH): These lead to the formation of a carboxylic acid.
-
Alkoxide bases (e.g., NaOMe, NaOEt): These result in the formation of the corresponding ester (methyl ester or ethyl ester, respectively).
-
Amines: Using an amine as a base will produce an amide.[10]
Q3: Can cyclic α-bromoketones undergo the Favorskii rearrangement?
A3: Yes, cyclic α-bromoketones readily undergo the Favorskii rearrangement, which results in a ring contraction.[1][11] For example, 2-bromocyclohexanone will rearrange to form a cyclopentanecarboxylic acid derivative.[13][14]
Q4: What are the main competing reactions to the Favorskii rearrangement?
A4: The main competing reactions are:
-
Dehydrobromination: An elimination reaction that forms an α,β-unsaturated ketone.[1]
-
Nucleophilic Substitution: Direct substitution of the bromide by the base to form an α-hydroxy or α-alkoxy ketone.
-
Epoxide Formation: Intramolecular cyclization following reduction of the ketone.[7]
Data Presentation
Table 1: Influence of Base on the Product Distribution in the Reaction of 2-Chlorocyclohexanone
| Base | Product | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Ethyl cyclopentanecarboxylate | Not specified, but widely used | [15] |
| Sodium Methoxide (NaOMe) | Methyl cyclopentanecarboxylate | Not specified, but widely used | [15] |
| Sodium Hydroxide (NaOH) | Cyclopentanecarboxylic acid | Not specified, but widely used | [15] |
| Potassium Hydroxide (KOH) | Cyclopentanecarboxylic acid | Not specified, but widely used | [15] |
Note: While direct comparative studies under identical conditions are scarce, this table illustrates the expected product based on the choice of base.
Table 2: Effect of Steric Hindrance of the Base on Elimination vs. Rearrangement
| Base | Base Type | Predominant Reaction |
| Sodium Methoxide (NaOMe) | Less Hindered | Favorskii Rearrangement |
| Potassium tert-Butoxide (t-BuOK) | Sterically Hindered | Dehydrobromination (Elimination) |
Experimental Protocols
Protocol 1: Favorskii Rearrangement of 2-Bromocyclohexanone to Methyl Cyclopentanecarboxylate [14]
Materials:
-
2-Bromocyclohexanone
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (2.2 equivalents) to anhydrous methanol. Stir the mixture at 0 °C until all the sodium has reacted to form a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Initiation of Reaction: Transfer the solution of 2-bromocyclohexanone to the freshly prepared sodium methoxide solution at 0 °C via cannula. A white slurry will form.
-
Reaction Progression: Allow the reaction mixture to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55 °C. Stir the mixture vigorously for 4 hours.
-
Workup and Quenching: After 4 hours, cool the reaction mixture to ambient temperature and then further cool to 0 °C in an ice/water bath. Dilute the mixture with diethyl ether. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by silica gel flash chromatography to afford methyl cyclopentanecarboxylate.
Protocol 2: Dehydrobromination of 2-Bromo-1-phenylethanone to Benzalacetophenone (Chalcone) - A Representative Procedure
Note: Benzalacetophenone is typically synthesized via a Claisen-Schmidt condensation. This protocol is a representative procedure for a base-induced elimination of an α-bromoketone.
Materials:
-
2-Bromo-1-phenylethanone (Phenacyl bromide)
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-bromo-1-phenylethanone (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the reaction mixture with stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or silica gel chromatography to yield benzalacetophenone.
Visualizations
Caption: Mechanism of the Favorskii Rearrangement.
Caption: Competing degradation pathways of α-bromoketones under basic conditions.
Caption: A logical workflow for troubleshooting undesired outcomes in reactions of α-bromoketones.
References
- 1. Favorskii_rearrangement [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. homework.study.com [homework.study.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Purity Analysis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates like 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is critical for the integrity of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this key intermediate. It also explores alternative analytical techniques, offering supporting experimental data and detailed methodologies to aid in selecting the most appropriate method for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is a powerful and widely used technique for the purity determination of moderately polar organic compounds like α-bromoketones. The method's high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from potential impurities.
Potential Impurities
The synthesis of this compound, typically through the bromination of 1-(1,3-benzodioxol-5-yl)ethanone, can lead to several impurities. These may include unreacted starting material, over-brominated species (e.g., dibromo-compounds), and products of side reactions such as ring bromination, particularly under acidic conditions.[1][2][3] A robust analytical method must be able to resolve the main component from these potential contaminants.
Experimental Protocol: HPLC
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Sample Preparation:
-
Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-25 min, 50-95% B; 25-30 min, 95% B; 30-35 min, 95-50% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
| Compound | Retention Time (min) (Hypothetical) | Peak Area (%) (Hypothetical) |
| 1-(1,3-Benzodioxol-5-yl)ethanone (Impurity A) | 12.5 | 1.2 |
| This compound | 15.8 | 98.5 |
| Dibromo-derivative (Impurity B) | 18.2 | 0.3 |
Alternative Analytical Techniques
While HPLC is a gold standard for purity analysis, other techniques offer distinct advantages and can provide complementary information.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[6][7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[6]
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The standard should have signals that do not overlap with the analyte's signals.
-
Solvent: Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: Use the following formula to calculate the weight % purity of the analyte:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)
Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, W = weight, and std = internal standard.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and simple technique for qualitatively assessing purity and monitoring reaction progress.[9][10] It is particularly useful for visualizing the presence of starting materials or highly non-polar byproducts.
Experimental Protocol: TLC
-
Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate). Spot the solution onto the baseline of the TLC plate. It is also advisable to co-spot the sample with the starting material, 1-(1,3-benzodioxol-5-yl)ethanone, to aid in identification.[9]
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) is a good starting point for elution.
-
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
UV Light: Visualize the plate under short-wave UV light (254 nm). Aromatic and conjugated compounds will appear as dark spots.[11]
-
Staining: Use a suitable staining reagent. A 2,4-dinitrophenylhydrazine (DNP) stain is highly selective for aldehydes and ketones and will produce orange to red spots.[10] A potassium permanganate stain can also be used, which visualizes compounds that can be oxidized.[11]
-
Comparison of Analytical Methods
| Feature | HPLC | qNMR | TLC |
| Principle | Differential partitioning | Nuclear magnetic resonance | Adsorption chromatography |
| Quantitation | Excellent (relative purity) | Excellent (absolute purity) | Qualitative / Semi-quantitative |
| Resolution | High to very high | Moderate | Low to moderate |
| Sensitivity | High | Moderate | Low |
| Throughput | Moderate | Low | High |
| Reference Standard | Required for identification and assay | Internal standard of known purity required | Reference spot of analyte/impurities useful |
| Structural Info | None | Detailed structural information | None |
| Cost | High (instrumentation and consumables) | Very High (instrumentation) | Very Low |
| Primary Use | Routine QC, purity profiling, assay | Purity of reference standards, structural elucidation | Reaction monitoring, rapid purity check |
Conclusion
For routine quality control and accurate determination of the relative purity of this compound, HPLC is the most suitable method due to its high resolving power, sensitivity, and robustness. qNMR serves as an excellent primary method for establishing the absolute purity of a reference standard or for samples where a specific standard is unavailable. TLC remains an invaluable, rapid, and low-cost tool for quick purity checks and for monitoring the progress of the synthesis reaction, effectively complementing the more quantitative techniques. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural information, and available resources.
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
References
- 1. reddit.com [reddit.com]
- 2. Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Reactivity Analysis: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one versus 2-bromoacetophenone in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two α-bromoacetophenone derivatives: 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and the parent compound, 2-bromoacetophenone. The comparison focuses on their susceptibility to nucleophilic substitution, a cornerstone reaction in synthetic organic chemistry and crucial for the synthesis of a wide array of pharmaceutical intermediates and biologically active molecules. This analysis is based on established principles of physical organic chemistry, supported by experimental data from analogous systems.
Introduction to Reactivity of α-Haloketones
α-haloketones, such as the compounds under review, are known to be highly reactive towards nucleophiles. Their enhanced reactivity compared to simple alkyl halides is attributed to the electron-withdrawing nature of the adjacent carbonyl group. This inductive effect polarizes the carbon-halogen bond, making the α-carbon more electrophilic and thus more susceptible to nucleophilic attack. The primary mechanism for nucleophilic substitution at the α-carbon of these ketones is the bimolecular nucleophilic substitution (SN2) reaction.
Theoretical Reactivity Comparison: Electronic Effects
The principal difference between this compound and 2-bromoacetophenone lies in the substituent on the aromatic ring. 2-bromoacetophenone is unsubstituted, serving as our baseline, while the former possesses a 1,3-benzodioxole (or methylenedioxy) moiety at the 3 and 4 positions.
The effect of substituents on the reactivity of benzene derivatives in reactions where the side chain is the reaction center can be quantitatively assessed using the Hammett equation:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant (2-bromoacetophenone in this case).
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type.
For SN2 reactions of phenacyl bromides with nucleophiles, the reaction constant (ρ) is typically positive, indicating that electron-withdrawing groups on the aromatic ring accelerate the reaction, while electron-donating groups retard it. This is because electron-withdrawing groups help to stabilize the partial negative charge that develops on the carbonyl oxygen in the transition state of the SN2 reaction.
The 3,4-methylenedioxy group is known to be an electron-donating group. The Hammett substituent constant (σₚ) for the 3,4-methylenedioxy group is approximately -0.12.[1] A negative σ value signifies that this group donates electron density to the aromatic ring.
Given a positive ρ value for the SN2 reaction, the negative σ value of the methylenedioxy group will result in a negative value for σρ. This implies that log(k/k₀) will be negative, and therefore, the rate constant k for this compound will be smaller than the rate constant k₀ for 2-bromoacetophenone.
Quantitative Data Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Hammett Substituent Constant (σ) of the Aryl Moiety | Predicted Relative Reactivity in SN2 |
| 2-bromoacetophenone | C₈H₇BrO | 199.04 | 0 (Reference) | More Reactive | |
| This compound | C₉H₇BrO₃ | 243.05[2] | -0.12[1] | Less Reactive |
Experimental Protocol: A Representative Kinetic Experiment
The following is a generalized protocol for a comparative kinetic study of the reaction of this compound and 2-bromoacetophenone with a nucleophile, such as thiophenol, using UV-Vis spectrophotometry.
Objective: To determine and compare the second-order rate constants for the reaction of each α-bromoacetophenone with thiophenol.
Materials:
-
This compound
-
2-bromoacetophenone
-
Thiophenol
-
Methanol (spectroscopic grade)
-
Sodium hydroxide
-
Thermostated UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of this compound and 2-bromoacetophenone in methanol.
-
Prepare a stock solution of sodium thiophenoxide by reacting thiophenol with an equivalent amount of sodium hydroxide in methanol.
-
-
Kinetic Runs:
-
Set the spectrophotometer to a wavelength where the product of the reaction has a significant absorbance, and the reactants have minimal absorbance. This wavelength should be determined by scanning the UV-Vis spectra of the reactants and the expected product.
-
For each kinetic run, place a solution of the α-bromoacetophenone in a cuvette inside the thermostated cell holder of the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the sodium thiophenoxide solution into the cuvette and start recording the absorbance as a function of time.
-
Ensure pseudo-first-order conditions by using a large excess of the nucleophile (e.g., 10-fold or greater) compared to the α-bromoacetophenone.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile].
-
Repeat the experiment for both α-bromoacetophenone derivatives under identical conditions (temperature, solvent, and nucleophile concentration) to allow for a direct comparison of their k₂ values.
-
Visualizing the Reaction Mechanism and Workflow
Reaction Mechanism: SN2 Nucleophilic Substitution
The reaction proceeds via a concerted SN2 mechanism where the nucleophile attacks the electrophilic α-carbon, and the bromide leaving group departs simultaneously.
Caption: SN2 reaction mechanism for an α-bromoacetophenone.
Experimental Workflow
The workflow for a comparative kinetic study is outlined below.
Caption: Workflow for comparative kinetic analysis.
References
Cytotoxicity of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzodioxole derivatives against different human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| YL201 | Acrylamide Derivative | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [1] |
| HeLa (Cervical) | Not specified | [1] | ||
| A498 (Kidney) | Not specified | [1] | ||
| Compound 6a | 1,2,4-Triazole Hybrid | MCF-7 (Breast) | > 7.989 ± 1.65 | [2] |
| Compound 6b | 1,2,4-Triazole Hybrid | MCF-7 (Breast) | > 7.989 ± 1.65 | [2] |
| Compound 12b | 5-Bromofuran-tethered 1,2,4-Triazole Hybrid | MCF-7 (Breast) | 3.54 ± 0.265 (µg/mL) | [2] |
| Compound 11a | 1,4-Benzodioxine Derivative | HepG2 (Liver) | < 10 | [3] |
| PC-3 (Prostate) | < 10 | [3] | ||
| MCF-7 (Breast) | < 10 | [3] | ||
| A549 (Lung) | < 10 | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Experimental Protocols
The cytotoxicity data presented in this guide was primarily obtained using the MTT assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzodioxole derivatives) and incubated for a specific period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle-treated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms and Experimental Processes
To better understand the potential mechanisms of action and the experimental procedures involved in cytotoxicity testing, the following diagrams are provided.
Caption: Workflow for determining the cytotoxicity of benzodioxole derivatives using the MTT assay.
Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Concluding Remarks
The reviewed studies indicate that derivatives of the 1,3-benzodioxole scaffold exhibit a range of cytotoxic activities against various cancer cell lines. Notably, modifications to the core structure, such as the introduction of acrylamide or 1,2,4-triazole moieties, appear to influence their anti-cancer potency. The activation of apoptotic pathways is a likely mechanism of action for many of these cytotoxic compounds. Further investigation into the structure-activity relationships of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its close analogs is warranted to develop more potent and selective anti-cancer agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.
References
- 1. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro vs. in vivo efficacy of benzodioxole derivatives
A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzodioxole Derivatives
For researchers and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. Understanding the correlation, or lack thereof, between in vitro and in vivo results is critical for navigating this path successfully. This guide provides a comparative analysis of the efficacy of various benzodioxole derivatives, a class of compounds with demonstrated potential in anticancer and other therapeutic areas. We will objectively examine their performance in laboratory assays and animal models, supported by experimental data, to bridge the gap between their activity in controlled in vitro environments and the complex biological systems of in vivo studies.
Quantitative Data Summary: A Tale of Two Environments
The following tables summarize the quantitative efficacy data for selected benzodioxole derivatives from different studies. This allows for a direct comparison of their potency in cell-based assays versus their effects in animal models.
Table 1: In Vitro Cytotoxicity of Benzodioxole-Arsenical Conjugates Against Various Cell Lines[1][2]
| Compound | Cell Line | IC50 (µM) |
| MAZ2 | Molm-13 (Leukemia) | < 1 |
| K562 (Leukemia) | < 1 | |
| 4T1 (Breast Cancer) | < 1 | |
| HepG2 (Liver Cancer) | < 1 | |
| PBMC (Normal) | > 10 | |
| TAZ2 | Molm-13 (Leukemia) | ~2 |
| COS-7 (Normal) | ~11.4 | |
| DAZ2 | Molm-13 (Leukemia) | ~1.5 |
| COS-7 (Normal) | ~11.8 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. Lower values indicate higher potency. PBMC: Peripheral Blood Mononuclear Cells.
Table 2: In Vitro Cytotoxicity of Benzodioxole Carboxamide Derivatives[3][4]
| Compound | Cell Line | IC50 (µM) |
| IId | HeLa (Cervical Cancer) | 26.59 |
| HepG2 (Liver Cancer) | 35.12 | |
| Caco-2 (Colorectal Cancer) | > 100 | |
| 2a | Hep3B (Liver Cancer) | Potent |
| 2b | Hep3B (Liver Cancer) | Weak |
Compound IId showed significant activity against several cancer cell lines[1]. Compounds 2a and 2b, also carboxamide derivatives, exhibited differential cytotoxicity against a liver cancer cell line[2].
Table 3: In Vivo Efficacy of Benzodioxole Derivatives
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcome |
| MAZ2 | 4T1 Tumor Syngeneic Model (Balb/C Mice) | 1 mg/kg or 1.5 mg/kg, intraperitoneally, once a week for two weeks | Complete tumor growth reversal and eventual elimination[3][4]. |
| IIc | Streptozotocin-Induced Diabetic Mice | Five doses | Significant reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL[1][5]. |
From the Benchtop to the Animal Model: A Logical Workflow
The progression from identifying a potentially therapeutic compound to validating its efficacy in a living system follows a structured path. The initial in vitro screening allows for the rapid assessment of a compound's activity and toxicity against various cell lines. Promising candidates are then advanced to in vivo studies to evaluate their therapeutic effect in a more complex biological environment.
References
- 1. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model [mdpi.com]
- 2. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: N-Bromosuccinimide vs. Elemental Bromine
For researchers and professionals in drug development and organic synthesis, the α-bromination of ketones is a critical transformation, yielding versatile intermediates for further molecular elaboration. The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a key building block, can be achieved using different brominating agents. This guide provides an objective comparison of two common reagents for this purpose: N-Bromosuccinimide (NBS) and elemental bromine (Br₂), supported by experimental data from related syntheses.
Performance Comparison
The choice between NBS and Br₂ for the α-bromination of 1-(1,3-Benzodioxol-5-yl)ethanone (3',4'-(methylenedioxy)acetophenone) hinges on a trade-off between reactivity, selectivity, safety, and ease of handling. While elemental bromine is a powerful brominating agent, N-bromosuccinimide offers a milder and more selective alternative.
Key Differences:
-
Handling and Safety: Elemental bromine is a volatile, corrosive, and highly toxic fuming liquid, requiring specialized handling in a well-ventilated fume hood.[1] In contrast, N-Bromosuccinimide is a crystalline solid that is significantly easier and safer to handle, though it is still an irritant and appropriate precautions should be taken.[1][2]
-
Reaction Mechanism and Selectivity: Both reagents achieve α-bromination of ketones under acidic conditions via an enol intermediate.[3][4] However, NBS provides a low, constant concentration of bromine in the reaction mixture.[1][5] This controlled release can minimize the formation of side products, such as di-brominated species, and can lead to higher selectivity, especially when dealing with sensitive substrates.[6][7]
-
Byproducts: The reaction with NBS produces succinimide as a byproduct, which is a water-soluble solid and can often be easily removed during aqueous work-up. The reaction with Br₂ generates hydrogen bromide (HBr), an acidic and corrosive gas.
The following table summarizes the quantitative data from experimental procedures for the α-bromination of similar aryl ketones, providing an insight into the expected performance for the synthesis of this compound.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Substrate | Acetophenone | 1-(benzo[d][1][3]dioxol-5-yl)pentan-1-one |
| Catalyst/Solvent | Acidic Al₂O₃ / Methanol | Acetic Acid |
| Reaction Time | 10 - 20 minutes | 2 hours |
| Yield | 89% | 89% |
| Reference | [6] | [8] |
Experimental Protocols
The following are representative experimental protocols for the α-bromination of aryl ketones using NBS and Br₂.
Synthesis of α-Bromoacetophenone using N-Bromosuccinimide
This protocol is adapted from a procedure for the α-bromination of acetophenone in the presence of acidic aluminum oxide.[6]
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone (10 mmol)
-
N-Bromosuccinimide (12 mmol)
-
Acidic Al₂O₃ (10% w/w)
-
Methanol (20 vol)
Procedure:
-
To a solution of 1-(1,3-Benzodioxol-5-yl)ethanone in methanol, add acidic Al₂O₃.
-
Heat the mixture to reflux.
-
Add N-Bromosuccinimide portion-wise over a period of 10 minutes. The portion-wise addition of NBS can help control the release of bromine and improve the yield.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Al₂O₃ catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromopentan-1-one using Elemental Bromine
This protocol is based on the synthesis of a similar α-bromo ketone.[8]
Materials:
-
1-(1,3-Benzodioxol-5-yl)ethanone (0.12 mol)
-
Bromine (0.158 mol)
-
Acetic Acid (200 ml)
Procedure:
-
Dissolve 1-(1,3-Benzodioxol-5-yl)ethanone in acetic acid in a round-bottom flask.
-
Prepare a solution of bromine in acetic acid.
-
Slowly add the bromine solution dropwise to the ketone solution at 20°C with constant stirring.
-
Continue stirring the reaction mixture for 2 hours at 20°C.
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water to remove acetic acid and any unreacted bromine.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the key steps and considerations in the synthesis of this compound using both N-Bromosuccinimide and elemental bromine.
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide:Chemical synthesis,Reactions_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. (+/-)-1-(1,3-Benzodioxol-5-yl)-2-broMo-1-pentanone synthesis - chemicalbook [chemicalbook.com]
Validating the Structure of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one Derivatives: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For derivatives of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one, a scaffold of interest in medicinal chemistry, unambiguous structural confirmation is paramount. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography—supported by experimental data and detailed protocols to aid researchers in selecting and applying the most appropriate methods for structural elucidation.
Comparative Analysis of Analytical Techniques
The definitive structural assignment of this compound and its derivatives relies on the synergistic use of multiple analytical techniques. Each method provides unique and complementary information, and their combined application offers a comprehensive and unambiguous structural determination.
Spectroscopic and Crystallographic Data Comparison
The following tables summarize key quantitative data obtained from NMR, MS, and X-ray crystallography for the parent compound and its derivatives. This data serves as a benchmark for researchers synthesizing and characterizing new analogues.
Table 1: NMR Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm |
| 1-(1,3-Benzodioxol-5-yl)ethanone | ¹H | 7.54 (dd, J=8.2, 1.7 Hz, 1H), 7.42 (d, J=1.7 Hz, 1H), 6.87 (d, J=8.2 Hz, 1H), 6.07 (s, 2H), 2.52 (s, 3H) |
| ¹³C | 196.3, 152.0, 148.2, 132.0, 124.6, 108.0, 107.9, 101.8, 26.4 |
Table 2: Mass Spectrometry Data
The mass spectrum of an α-bromoketone is characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br) and specific fragmentation patterns.
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | Electron Impact (EI) | 242/244 (M⁺, M⁺+2) | 149 (M⁺ - CH₂Br), 121 (149 - CO), 93 (121 - CO) |
| 2-Bromo-1-phenylethanone (Analogue) | Electron Impact (EI) | 198/200 (M⁺, M⁺+2) | 105 (M⁺ - CH₂Br), 77 (105 - CO)[1] |
Table 3: X-ray Crystallographic Data
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information. While the crystal structure for the parent compound is not publicly available, data for a derivative, (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one, and the related 1-(1,3-Benzodioxol-5-yl)ethanone are presented for comparison.[2][3]
| Parameter | (2E)-1-(1,3-Benzodioxol-5-yl)-3-(2-bromophenyl)prop-2-en-1-one[3] | 1-(1,3-Benzodioxol-5-yl)ethanone[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/c |
| a (Å) | 5.0434 (2) | 9.4697 (3) |
| b (Å) | 12.9354 (4) | 10.8445 (3) |
| c (Å) | 20.8916 (7) | 7.5148 (3) |
| β (°) | 90 | 105.973 (3) |
| Volume (ų) | 1362.93 (8) | 741.93 (4) |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak as an internal reference.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Use Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments (Optional but Recommended):
-
For complex derivatives, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to determine ¹H-¹³C connectivities.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Protocol for Electron Impact Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Subject the sample to electron impact ionization, typically at 70 eV. This high energy causes both ionization and fragmentation of the molecule.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and the M⁺+2 peak, which will have a characteristic intensity ratio of approximately 1:1 for bromine-containing compounds.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the bromomethyl radical (•CH₂Br) or subsequent losses of carbon monoxide (CO). The fragmentation of acetophenone and its derivatives often involves alpha cleavage at the carbonyl group.[4][5]
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound derivatives.
Caption: Workflow for the structural validation of this compound derivatives.
References
Comparative Antimicrobial Efficacy of Brominated vs. Non-Brominated Benzodioxole Analogs
A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of benzodioxole derivatives, with a focus on the impact of bromination. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies.
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Benzodioxole and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide focuses on a comparative analysis of the antimicrobial efficacy of brominated versus non-brominated benzodioxole analogs, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of chemical compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a higher potency of the antimicrobial agent.
While a direct comparative study with a comprehensive set of brominated and corresponding non-brominated benzodioxole analogs is not extensively available in the public domain, the following table summarizes representative MIC values for various non-brominated benzodioxole derivatives against a range of bacterial strains. This data serves as a baseline for understanding the inherent antimicrobial potential of the benzodioxole scaffold.
Table 1: Minimum Inhibitory Concentration (MIC) of Non-Brominated Benzodioxole Analogs
| Compound | Target Microorganism | MIC (nM) | Reference |
| 5-(Benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-(pyrrolidine-1-carbonyl)-4,5-dihydropyrazole (4e) | Sarcina sp. | 80 | [1] |
| 5-(Benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-(pyrrolidine-1-carbonyl)-4,5-dihydropyrazole (4e) | Staphylococcus aureus | 110 | [1] |
| 5-(Benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)-4,5-dihydropyrazole (6c) | Sarcina sp. | 90 | [1] |
Note: The data for a direct comparison with brominated analogs is currently limited in publicly accessible literature.
The Impact of Bromination on Antimicrobial Efficacy
Halogenation, particularly bromination, is a common strategy in medicinal chemistry to enhance the biological activity of compounds. The introduction of a bromine atom can alter a molecule's lipophilicity, electronic properties, and steric profile, which can in turn influence its interaction with biological targets.
For instance, studies on other classes of antimicrobial compounds have demonstrated that bromination can significantly improve efficacy. While specific comparative data for benzodioxoles is scarce, the general principles of halogenation in drug design suggest that brominated benzodioxole analogs could exhibit enhanced antimicrobial activity compared to their non-brominated counterparts.
Plausible Mechanisms of Action
The precise mechanism of action for many benzodioxole derivatives is still under investigation. However, some studies suggest that these compounds may exert their antimicrobial effects through the inhibition of essential bacterial enzymes.
For brominated antimicrobial compounds, a common mechanism involves the oxidation of critical protein thiols.[2][3] This can lead to the disruption of enzyme function and ultimately, cell death. It is plausible that brominated benzodioxole analogs share a similar mechanism, where the bromine atom enhances the compound's ability to interact with and inactivate key bacterial proteins.
The following diagram illustrates a generalized workflow for the synthesis and antimicrobial evaluation of benzodioxole analogs, which can be adapted for both brominated and non-brominated derivatives.
References
- 1. Design, synthesis and antibacterial potential of 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Docking Analysis of Benzodioxole Derivatives Against Key Enzymes
For Immediate Release
In the dynamic landscape of drug discovery, the versatile scaffold of benzodioxole has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide presents a comparative analysis of recent molecular docking studies, offering researchers, scientists, and drug development professionals a comprehensive overview of the interaction between benzodioxole derivatives and various therapeutically relevant enzymes. By juxtaposing binding affinities and interaction patterns, this report illuminates the structure-activity relationships that can guide the design of next-generation inhibitors.
The following sections delve into the quantitative data from docking simulations against key enzyme targets, provide detailed experimental protocols for reproducibility, and visualize the intricate processes of molecular docking and a representative signaling pathway.
Data Presentation: Comparative Docking Performance
The efficacy of benzodioxole derivatives as potential enzyme inhibitors is summarized below. The tables consolidate data from various studies, presenting docking scores and binding affinities against enzymes implicated in diabetes, cancer, and inflammation.
| Target Enzyme | Benzodioxole Derivative | Docking Score (kcal/mol) | Binding Affinity (IC50, µM) | Key Interacting Residues | Reference Study |
| α-Amylase | Compound 4f | - | 1.11 (µg/ml) | Not specified | [1] |
| St.1 | - | 0.68 | Not specified | [2] | |
| St.2 | - | 0.85 | Not specified | [2] | |
| Compound IIa | - | 0.85 | Not specified | [3] | |
| Compound IIc | - | 0.68 | Not specified | [3] | |
| α-Glucosidase | Compound 6i | -10.1 | Potent Inhibition | Not specified | [4] |
| Lipase | Compound 6a | - | 44.1 (µg/ml) | Not specified | [1] |
| Tubulin | Compound 1 & 2 | Good Binding Energy | - | Pro162B, Met166B, Thr198B, Trp407A, His406A | [5] |
| HDAC-1 | Compound 7 | -361.33 | - | Not specified | [6] |
| Compound 9 | Higher than approved drugs | - | Not specified | [7] | |
| Compound 10 | -345.4 | - | Not specified | [6] | |
| COX-2 | Compound 2f | - | Selective Inhibition | Not specified | [8] |
| CYP51 | Compound 8 & 12 | Good Binding Affinity | Same MIC as Ketoconazole | Heme group | [9] |
Experimental Protocols: A Look into the Methodology
The presented docking studies employed a range of computational tools and methodologies to predict the binding modes and affinities of benzodioxole derivatives. While specific parameters vary between studies, a general workflow is outlined below. Molecular docking is a crucial computational method in drug discovery for simulating the interaction between a small molecule and a macromolecule to predict binding affinity and configuration.[10]
Software: Commonly used software for molecular docking includes AutoDock Vina and HEX 8.0 CUDA.[5]
Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional structures of the target enzymes are typically retrieved from the Protein Data Bank (PDB). These structures are then prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Structure: The 2D structures of the benzodioxole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed to obtain a stable conformation.
Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the enzyme to specify the search space for the ligand.
-
Docking Algorithm: The docking software then explores various conformations and orientations of the ligand within the defined grid box, using a scoring function to evaluate the binding affinity of each pose.[11] Incremental construction algorithms, for instance, place the ligand into the active site in a fragmental manner.[11]
Analysis of Results: The results are analyzed based on the docking scores and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme's active site.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a standard molecular docking workflow and a simplified signaling pathway for an enzyme target.
References
- 1. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04452H [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation and molecular docking of 1,3-benzodioxole propargyl ether derivatives as novel inhibitor for combating the histone deacetylase enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Alpha-Haloketones in Imidazole Synthesis: A Researcher's Guide
For researchers, scientists, and drug development professionals, the synthesis of the imidazole scaffold is a cornerstone of medicinal chemistry and materials science. Among the various synthetic routes, the reaction of α-haloketones with a nitrogen source, such as amidines, remains a robust and widely utilized method. This guide provides an objective, data-driven comparison of the performance of different α-haloketones—specifically α-fluoro-, α-chloro-, α-bromo-, and α-iodo-ketones—in the synthesis of imidazoles, supported by experimental data and detailed protocols.
The choice of the halogen in the α-position of the ketone significantly influences the reactivity, reaction conditions, and overall yield of the imidazole product. This is primarily attributed to the differing leaving group abilities of the halide ions, following the general trend I⁻ > Br⁻ > Cl⁻ > F⁻ in nucleophilic substitution reactions.
Comparative Performance of Alpha-Haloketones
| α-Haloketone | Halogen | Leaving Group Ability | Typical Reaction Conditions | Typical Yield (%) |
| α-Iodoketone | Iodo | Excellent | Mild conditions, shorter reaction times | High |
| α-Bromoketone | Bromo | Good | Moderate heating, standard reaction times | Good to High |
| α-Chloroketone | Chloro | Moderate | More forcing conditions (higher temp/longer time) | Moderate to Good |
| α-Fluoroketone | Fluoro | Poor | Harsh conditions, often requires specific activators | Low to Moderate |
Table 1: Comparative Performance of α-Haloketones in Imidazole Synthesis. This table summarizes the general trends in reactivity and yield for different α-haloketones. The data is collated from various experimental sources and reflects the expected performance based on leaving group ability.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of 2,4-disubstituted imidazoles using different α-haloketones.
Protocol 1: Synthesis of a 2,4-Disubstituted Imidazole using an α-Bromoketone
This protocol is adapted from a widely used method for the synthesis of 2,4-disubstituted imidazoles.[1][2]
Materials:
-
α-Bromoacetophenone (1.0 eq)
-
Benzamidine hydrochloride (1.0 eq)
-
Potassium bicarbonate (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A solution of benzamidine hydrochloride and potassium bicarbonate is prepared in a mixture of THF and water (e.g., 4:1 v/v).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of α-bromoacetophenone in THF is added dropwise to the refluxing mixture.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,4-diphenylimidazole.
Protocol 2: Synthesis of a 2,4-Disubstituted Imidazole using an α-Chloroketone
This protocol is a general representation and may require optimization depending on the specific substrates.
Materials:
-
α-Chloroacetophenone (1.0 eq)
-
Benzamidine (1.0 eq)
-
Sodium carbonate (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of benzamidine in DMF, sodium carbonate is added, and the mixture is stirred at room temperature.
-
α-Chloroacetophenone is added to the suspension.
-
The reaction mixture is heated to a higher temperature (e.g., 100-120 °C) and stirred for an extended period (e-g., 12-24 hours).
-
The reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
Reaction Mechanism and Workflow
The synthesis of imidazoles from α-haloketones and amidines generally proceeds through a well-established reaction pathway involving nucleophilic substitution followed by cyclization and dehydration.
Figure 1. A simplified workflow for the synthesis of imidazoles from α-haloketones and amidines.
A more detailed mechanistic representation of this transformation is provided below.
Figure 2. Stepwise mechanism of imidazole synthesis from an α-haloketone and an amidine.
Conclusion
The selection of an α-haloketone for imidazole synthesis is a critical parameter that dictates the efficiency and feasibility of the reaction. α-Bromoketones represent a good balance of reactivity and stability, making them the most commonly employed starting materials.[1][3] α-Iodoketones, while more reactive, can be less stable and more expensive. α-Chloroketones are viable alternatives but often necessitate more forcing reaction conditions. The use of α-fluoroketones is the least common due to the poor leaving group ability of fluoride, generally requiring specialized methods for activation. This comparative guide provides researchers with the fundamental knowledge to make informed decisions in the design and execution of imidazole synthesis, ultimately accelerating the discovery and development of novel chemical entities.
References
A Comparative Guide to the Biological Assay Validation of Novel Benzodioxole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Derivatives of this core structure have demonstrated a multitude of promising therapeutic activities, including anti-tumor, anti-inflammatory, antioxidant, and antidiabetic effects.[1][2][3] As the exploration of novel benzodioxole derivatives continues to accelerate, the rigorous validation of the biological assays used to characterize them becomes paramount. This guide provides a comparative overview of the performance of select benzodioxole compounds, details common experimental protocols for their evaluation, and outlines the principles of assay validation crucial for generating reliable and reproducible data in drug discovery.
The validation of analytical procedures is essential to demonstrate that a given assay is fit for its intended purpose.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidances that, while often non-binding, reflect current industry standards for ensuring that data is reliable.[5][6] For biomarker assays, a "fit-for-purpose" approach is often adopted, where the level of validation corresponds to the intended use of the data.[7] When biomarker data is intended to support pivotal regulatory decisions, a full validation as described in guidelines like the ICH M10 is recommended.[7]
Data Presentation: A Comparative Analysis of Benzodioxole Derivatives
The biological activity of novel compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50). The following tables summarize the performance of various novel benzodioxole derivatives against different biological targets, as documented in recent literature.
Table 1: Cytotoxicity of Benzodioxole Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / CC50 (µM) | Reference Compound | Reference |
| Compound 2a (Amide derivative) | Hep3B | MTS | Potent Cytotoxicity | - | [8] |
| Compound 2b (Amide derivative) | Hep3B | MTS | Weak Activity | - | [8] |
| Compound 3b | HeLa | MTS | >1000 | - | [2][9] |
| Compound 3e | HeLa | MTS | 219 | - | [2][9] |
| Compound 4d | HeLa | MTS | >1000 | - | [2][9] |
| Compound 4f | HeLa | MTS | >1000 | - | [2][9] |
| Compound IId | HeLa | MTS | 26.59 | - | [3][10] |
| Compound IId | HepG2 | MTS | 38.01 | - | [3][10] |
| Compound IIa / IIc | Hek293t (Normal) | MTS | >150 (Negligible effect) | - | [3][11] |
*Specific IC50 values not provided in the source.
Table 2: Enzyme Inhibitory Activity of Benzodioxole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Ref. IC50 (µM) | Reference |
| Compound 3b | COX-1 | 1.12 | Ketoprofen | 1.12 | [2][9] |
| Compound 3b | COX-2 | 1.3 | Ketoprofen | 5.7 | [2][9] |
| Compound 4d | COX-1 | 4.25 | Ketoprofen | 1.12 | [2][9] |
| Compound 4d | COX-2 | 2.35 | Ketoprofen | 5.7 | [2][9] |
| Compound 4f | COX-1 | 0.725 | Ketoprofen | 1.12 | [2][9] |
| Compound 4f | COX-2 | 2.91 | Ketoprofen | 5.7 | [2][9] |
| Compound IIa | α-amylase | 0.85 | Acarbose | 2.593 | [3][11] |
| Compound IIc | α-amylase | 0.68 | Acarbose | 2.593 | [3][11] |
Experimental Protocols
Accurate and reproducible data is contingent on well-defined experimental protocols. The following is a generalized methodology for a cytotoxicity assay, a fundamental tool in the primary screening of novel compounds.
Protocol: In Vitro Cytotoxicity Evaluation Using MTS Assay
This protocol describes a colorimetric assay to determine the cytotoxicity of novel benzodioxole compounds on cultured mammalian cells.[12] The method is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product.[2][3]
1. Cell Sample Preparation:
- Culture the desired cancer cell lines (e.g., HeLa, HepG2) until they are not over-confluent.[13]
- Collect the cells, perform a cell count, and prepare a cell suspension in the appropriate assay medium to the desired concentration.[14]
- Seed a quantitative amount of the cell suspension (e.g., 50,000 cells/well) into the wells of a 96-well plate.[13][14]
- Incubate the plate under standard conditions (e.g., 37°C, 5% CO2) for a sufficient time to allow for cell attachment and recovery.[14]
2. Compound Treatment:
- Prepare stock solutions of the test benzodioxole compounds and a reference drug.
- Perform serial dilutions to achieve a range of desired final concentrations for testing.[14]
- Add equal volumes of the diluted compounds to the designated wells. Include wells for a vehicle control (medium with the same amount of solvent used to dissolve compounds) and a positive control for 100% cytotoxicity (e.g., using a lysis agent).[14][15]
- Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]
3. MTS Reagent Addition and Incubation:
- Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours, allowing the viable cells to convert the MTS into formazan.
4. Measurement and Data Analysis:
- Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (typically 490 nm).[14]
- Correct for background absorbance by subtracting the reading from "no cell" control wells.[15]
- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the CC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery and assay validation. The following diagrams were generated using Graphviz (DOT language) to illustrate key workflows and a representative signaling pathway.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. rdworldonline.com [rdworldonline.com]
- 8. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assay Protocol [protocols.io]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Mono- vs. Di-brominated 1-(1,3-benzodioxol-5-yl)ethanone
A detailed spectroscopic comparison of 1-(1,3-benzodioxol-5-yl)-2-bromoethanone and 1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone is presented for researchers and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.
The bromination of 1-(1,3-benzodioxol-5-yl)ethanone, a common precursor in the synthesis of various pharmaceutical compounds, can yield both mono- and di-brominated products. Distinguishing between these closely related structures is crucial for reaction monitoring, quality control, and the characterization of novel compounds. This guide outlines the key spectroscopic differences that enable unambiguous identification.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for the mono- and di-brominated derivatives of 1-(1,3-benzodioxol-5-yl)ethanone.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1-(1,3-benzodioxol-5-yl)-2-bromoethanone | 7.55 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.43 | s | 1H | Ar-H | |
| 6.86 | d, J = 8.0 Hz | 1H | Ar-H | |
| 6.07 | s | 2H | O-CH₂-O | |
| 4.36 | s | 2H | CO-CH₂-Br | |
| 1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone | 7.71 | d, J = 8.0 Hz | 1H | Ar-H |
| 7.55 | s | 1H | Ar-H | |
| 6.91 | d, J = 8.4 Hz | 1H | Ar-H | |
| 6.65 | s | 1H | CO-CHBr₂ | |
| 6.10 | s | 2H | O-CH₂-O |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 1-(1,3-benzodioxol-5-yl)-2-bromoethanone | 189.2 (C=O), 152.2, 148.2, 128.4, 125.4, 108.4, 107.9, 101.9 (Aromatic & Dioxole C), 30.5 (CH₂Br) |
| 1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone | 184.3 (C=O), 153.0, 148.4, 126.4, 125.0, 109.4, 108.2, 102.26 (Aromatic & Dioxole C), 39.5 (CHBr₂) |
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Ions (m/z) |
| 1-(1,3-benzodioxol-5-yl)-2-bromoethanone | C₉H₇BrO₃ | 243.05 | Data not explicitly found in search results, but would expect to see the molecular ion peak and fragments corresponding to the loss of Br and the benzodioxolyl carbonyl moiety. |
| 1-(1,3-benzodioxol-5-yl)-2,2-dibromoethanone | C₉H₆Br₂O₃ | 321.95 | Data not explicitly found in search results, but would expect to see the molecular ion peak with a characteristic isotopic pattern for two bromine atoms, and fragments from subsequent halogen loss. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: While specific IR spectra for the title compounds were not found, a general protocol involves acquiring the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets, and liquid or dissolved samples can be analyzed between NaCl plates. Key absorptions to note would be the carbonyl (C=O) stretch, C-Br stretches, and aromatic C-H and C=C stretches.
Mass Spectrometry (MS): Mass spectra would typically be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The samples would be introduced directly or via a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The resulting mass-to-charge ratios (m/z) of the parent ion and its fragments are analyzed.
Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the mono- and di-brominated compounds.
Caption: Workflow for the spectroscopic comparison of mono- and di-brominated products.
Detailed Spectroscopic Analysis
¹H NMR Spectroscopy: The most telling difference in the ¹H NMR spectra is the signal corresponding to the protons on the carbon adjacent to the carbonyl group. In the mono-brominated compound, this appears as a singlet at 4.36 ppm with an integration of 2H, characteristic of a -CH₂Br group.[1] For the di-brominated analog, this signal is shifted downfield to 6.65 ppm and integrates to 1H, which is indicative of a -CHBr₂ moiety.[1] The aromatic protons also show slight shifts between the two compounds due to the differing electronic effects of the mono- and di-brominated acyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectra corroborate the findings from the ¹H NMR. The carbon of the -CH₂Br group in the mono-brominated compound resonates at approximately 30.5 ppm.[1] In contrast, the carbon of the -CHBr₂ group in the di-brominated compound is found further downfield at around 39.5 ppm.[1] The carbonyl carbon also experiences a noticeable upfield shift from 189.2 ppm in the mono-bromo derivative to 184.3 ppm in the di-bromo derivative.[1]
Infrared (IR) Spectroscopy: While specific data was not retrieved, the C=O stretching frequency in the IR spectrum is expected to be influenced by the electronegativity of the adjacent bromine atoms. Generally, halogenation on the α-carbon of a ketone shifts the carbonyl absorption to a higher wavenumber (frequency). Therefore, the di-brominated compound would be expected to have a C=O stretch at a higher frequency than the mono-brominated compound.
Mass Spectrometry: In mass spectrometry, the molecular ion peaks would clearly distinguish the two compounds due to their different molecular weights (243.05 g/mol for mono-bromo vs. 321.95 g/mol for di-bromo). Furthermore, the isotopic pattern of the molecular ion peak for the di-brominated compound would show a characteristic M, M+2, and M+4 pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes), which would be absent in the mono-brominated species.
This comprehensive spectroscopic comparison provides a clear and objective methodology for differentiating between mono- and di-brominated 1-(1,3-benzodioxol-5-yl)ethanone, which is essential for researchers in the field of synthetic and medicinal chemistry.
References
Safety Operating Guide
Proper Disposal Procedures for 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one: A Comprehensive Guide
For Immediate Reference: Safety and Hazard Information
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is a hazardous chemical requiring strict adherence to safety protocols during handling and disposal. It is classified as causing severe skin burns and eye damage.[1] All personnel handling this substance must be thoroughly trained in its hazards and the proper disposal procedures.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the recommended PPE when handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes and contact. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent inhalation of dust or vapors. |
This table summarizes generally accepted PPE for handling hazardous organic compounds; always consult the specific Safety Data Sheet (SDS) for the product in use.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA). The following procedure is a general guideline; always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Waste Identification and Characterization
-
Hazardous Waste Determination : As a brominated organic compound that causes severe skin burns, this chemical is considered hazardous waste.
-
Waste Segregation : Do not mix this compound waste with non-hazardous or other types of chemical waste. It should be collected as a separate waste stream, specifically for halogenated organic compounds.
Containerization and Labeling
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top cap.
-
Labeling : Label the waste container clearly with the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Corrosive," "Toxic"). The accumulation start date must also be clearly marked on the label.
Accumulation and Storage
-
Satellite Accumulation Area (SAA) : In a laboratory setting, hazardous waste can be accumulated in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Storage Conditions : Keep the waste container tightly closed except when adding waste. Store it in a designated, well-ventilated, and cool, dry area away from incompatible materials. Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.
-
Volume Limits : For most laboratories, the SAA is limited to 55 gallons of non-acute hazardous waste. However, for acutely hazardous waste, the limit is one quart. While this specific compound may not be listed as acutely hazardous, it is best practice to remove waste from the laboratory promptly.
Disposal and Removal
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Manifesting : A hazardous waste manifest will be used to track the waste from its point of generation to its final disposal facility, a system known as "cradle-to-grave" management.
-
Final Disposal Method : The ultimate disposal will be carried out by a licensed hazardous waste disposal facility, likely through high-temperature incineration to ensure complete destruction of the organic compound and its hazardous properties.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Cleanup Protocol
The response to a spill depends on its size and location.
Minor Spill (Small quantity, contained, and not in a high-traffic area):
-
Alert Personnel : Immediately alert others in the vicinity.
-
Secure the Area : If the substance is volatile, ensure adequate ventilation, preferably within a chemical fume hood. Eliminate all ignition sources.
-
Don PPE : Wear the appropriate PPE as outlined in the table above.
-
Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.
-
Neutralization (for residual bromine character) : For spills involving brominated compounds, a neutralizing agent can be beneficial. After absorption, the area can be decontaminated with a 5-10% solution of sodium thiosulfate.[2]
-
Collect Waste : Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose : Seal and label the waste container and manage it according to the disposal protocol above.
Major Spill (Large quantity, uncontained, or in a public area):
-
Evacuate : Immediately evacuate the area.
-
Isolate : If it is safe to do so, close the doors to the affected area to contain vapors.
-
Call for Help : Contact your institution's emergency response team and/or 911. Provide them with the chemical name, approximate quantity spilled, and the location.
-
Do Not Attempt to Clean : Only trained and equipped emergency responders should handle large spills of hazardous materials.
Personnel Exposure
-
Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure to this potentially hazardous chemical. The substance is known to cause severe skin burns and eye damage[1][2].
| PPE Category | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To be used for all handling procedures to minimize inhalation of dust, fumes, or vapors.[3] |
| Eye and Face Protection | Safety Goggles or Face Shield | Protects against splashes and airborne particles that can cause serious eye damage.[1][2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl/Viton) | Prevents direct skin contact which can lead to severe burns.[1][2][3][5] |
| Lab Coat or Protective Clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1][3][6] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required when engineering controls like a fume hood are not available or insufficient to control exposure.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
-
Preparation and Inspection:
-
Before handling, ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Inspect the chemical container for any signs of damage or leakage.
-
-
Handling the Chemical:
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
Any materials used for spill cleanup, such as sand or inert absorbent material, should be collected in a sealed container and disposed of as chemical waste.[3]
-
Contaminated PPE, such as gloves and disposable lab coats, should be disposed of as hazardous waste according to institutional guidelines.
-
-
Spill Response:
-
In case of a spill, wear appropriate PPE, including respiratory protection.[3]
-
Cover the spill with an inert absorbent material like sand or vermiculite.[3][7]
-
Sweep up the material and place it in a tightly closed container for disposal.[3]
-
Do not allow the material to enter drains or water courses.[3]
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 40288-65-1 [amp.chemicalbook.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. Chemical protective glove, type A, size 8, black, Solidsafety ChemV Full: buy chemically resistant and robust bromine butyl work glove with viton outer coating as PPE. | M | 081305-8 [ampri.com]
- 6. ethz.ch [ethz.ch]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
